4-Phenylthiomorpholine 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHDKQJHKZUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051801 | |
| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |
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Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17688-68-5 | |
| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17688-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17688-68-5 | |
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| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |
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| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |
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| Record name | 4-phenylthiomorpholine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5K55QHA7G | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Phenylthiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiomorpholine 1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural scaffold, featuring a thiomorpholine dioxide ring attached to a phenyl group, presents a unique combination of properties that are being explored for various therapeutic applications. The sulphone group imparts polarity and hydrogen bonding capabilities, while the phenyl ring contributes to lipophilicity and potential aromatic interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | U.S. Environmental Protection Agency (EPA)[1] |
| Molecular Weight | 211.28 g/mol | U.S. Environmental Protection Agency (EPA)[1] |
| LogP | 0.74164648 | Commercial Supplier Data |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| Water Solubility | Not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is required).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of water.
-
Seal the flask and place it in a constant temperature shaker bath.
-
Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated aqueous phase from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantify the concentration of the dissolved compound in the clear aqueous phase using a suitable and validated analytical method.
-
The determined concentration represents the water solubility at the specified temperature.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.
-
Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Add a known volume of the second solvent phase to create a two-phase system with a defined volume ratio.
-
Seal the container and shake it for a sufficient time to allow for partitioning equilibrium to be established (e.g., several hours).
-
After shaking, separate the two phases by centrifugation.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process: the N-arylation of thiomorpholine followed by the oxidation of the sulfide to a sulfone.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological targets or signaling pathways modulated by this compound. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] Derivatives of thiomorpholine have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3] The sulfone moiety can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule.
Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters. While there is a current lack of extensive experimental data and biological activity information for this specific molecule, the provided synthetic and biological evaluation workflows offer a roadmap for future research endeavors. The unique structural features of this compound warrant further studies to elucidate its full potential in medicinal chemistry.
References
4-Phenylthiomorpholine 1,1-dioxide: A Comprehensive Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 4-Phenylthiomorpholine 1,1-dioxide. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues and computational chemistry principles to present a robust model of its structural characteristics. This guide is intended to support research, drug design, and development activities where this moiety is of interest.
The thiomorpholine 1,1-dioxide scaffold is a significant structural motif in medicinal chemistry. The oxidation of the sulfur atom to a sulfone group alters the geometry and electronic properties of the ring, influencing its interactions with biological targets.[1][2] The nature and orientation of the N-substituent, in this case, a phenyl group, are critical for determining the molecule's overall topography and potential binding modes.
Predicted Molecular Structure and Conformation
The molecular structure of this compound consists of a central six-membered thiomorpholine 1,1-dioxide ring with a phenyl group attached to the nitrogen atom.
Thiomorpholine 1,1-Dioxide Ring Conformation: Based on studies of analogous heterocyclic sulfones, the thiomorpholine 1,1-dioxide ring is not expected to exist in a perfect chair conformation like cyclohexane. X-ray diffraction studies of similar 1,4-thiazine S,S-dioxide systems have revealed conformations such as a slight boat or a half-chair.[3] The tetrahedral geometry of the sulfone group (O-S-O angle) and the C-S-C bond angle within the ring, which is typically smaller than a regular tetrahedral angle, introduce strain that favors these non-chair forms.[4] For the purpose of this guide, we will consider the most likely conformation to be a distorted chair or a twist-boat, which is common for this ring system.
Orientation of the N-Phenyl Group: The orientation of the 4-phenyl group on the nitrogen atom (axial vs. equatorial) is a key conformational feature. In the solid-state crystal structure of the closely related 4-(4-nitrophenyl)thiomorpholine (the unoxidized sulfide analogue), the nitrophenyl group was found to occupy a quasi-axial position on the chair-form ring.[4] However, Density Functional Theory (DFT) calculations on the same molecule indicated that in the gas phase (representing an isolated molecule), a quasi-equatorial position is energetically favored.[4] This highlights that the conformation can be sensitive to the environment (crystal packing forces vs. an isolated state). For this compound, an equilibrium between axial and equatorial conformers in solution is expected, with the preferred conformation likely dependent on the solvent and electronic effects imparted by the sulfone group.
Data Presentation: Structural Parameters of Analogous Compounds
The following tables summarize key geometric parameters (bond lengths and angles) derived from the single-crystal X-ray diffraction data of 4-(4-nitrophenyl)thiomorpholine. This data provides a valuable reference for the expected geometry of the N-phenylthiomorpholine portion of the target molecule.
Table 1: Selected Bond Lengths for 4-(4-Nitrophenyl)thiomorpholine [4]
| Bond | Length (Å) |
| S1–C2 | 1.808(2) |
| S1–C6 | 1.805(2) |
| N4–C3 | 1.471(2) |
| N4–C5 | 1.470(2) |
| N4–C7 (Aryl) | 1.400(2) |
| C2–C3 | 1.519(3) |
| C5–C6 | 1.520(3) |
Table 2: Selected Bond Angles for 4-(4-Nitrophenyl)thiomorpholine [4]
| Angle | Degree (°) |
| C2–S1–C6 | 98.90(9) |
| C3–N4–C5 | 114.5(1) |
| C7–N4–C5 | 121.7(1) |
| C7–N4–C3 | 122.3(1) |
| S1–C2–C3 | 111.4(1) |
| N4–C3–C2 | 110.1(1) |
| N4–C5–C6 | 110.3(1) |
| S1–C6–C5 | 111.7(1) |
Note: The numbering scheme refers to the published structure of 4-(4-nitrophenyl)thiomorpholine.
Experimental Protocols
The definitive determination of the molecular structure and conformation of this compound would require its synthesis and analysis using the following established experimental and computational methods, as detailed in the literature for its analogues.[4]
Synthesis of N-Aryl Thiomorpholine Derivatives
A common method for the synthesis of N-aryl thiomorpholines is through a nucleophilic aromatic substitution reaction.[4]
Protocol:
-
Dissolve the aryl halide (e.g., fluorobenzene for the target molecule) in a suitable solvent such as acetonitrile in a flask equipped with a reflux condenser.
-
Add thiomorpholine (or thiomorpholine 1,1-dioxide) and a base (e.g., triethylamine) to the flask.
-
Heat the reaction mixture to reflux (e.g., 85 °C) and stir for several hours (e.g., 12 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Single-Crystal X-Ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected diffraction data. Solve the structure using direct methods and refine it using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy in solution provides information about the molecular structure and can be used to infer conformational preferences.
Protocol:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).
-
Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., residual solvent peak).
-
Analysis of coupling constants and nuclear Overhauser effects (NOE) can provide insights into the relative orientation of atoms and thus the ring conformation and the orientation of the phenyl group in solution.
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations are used to determine the lowest energy conformation of an isolated molecule in the gas phase, providing a valuable comparison to the solid-state crystal structure.
Protocol:
-
Build the initial molecular structure of this compound using molecular modeling software.
-
Perform a geometry optimization using a DFT method, such as the B3LYP functional, with an appropriate basis set (e.g., def2-TZVPP).[4]
-
Use a tight self-consistent field convergence threshold for the calculation.
-
Confirm that the optimized structure corresponds to a local minimum on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
The output will provide the optimized geometry (bond lengths, angles) and the relative energy of the conformer.
Visualization of Experimental and Computational Workflow
The following diagram illustrates the logical workflow for the comprehensive structural and conformational analysis of a molecule like this compound.
Caption: Logical workflow for conformational analysis.
References
An In-depth Technical Guide to N-Phenylthiomorpholine S,S-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylthiomorpholine S,S-dioxide, systematically known as 4-phenyl-1,4-thiazinane 1,1-dioxide , is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the thiomorpholine S,S-dioxide scaffold is a key strategy in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes based on established chemical transformations, and potential applications in drug development, drawing from research on analogous structures. The information is presented to support researchers and scientists in leveraging this compound for their research endeavors.
Chemical Identity and Synonyms
N-Phenylthiomorpholine S,S-dioxide is identified by several names and registry numbers, crucial for accurate documentation and literature searches. Its primary IUPAC name is 4-phenyl-1,4-thiazinane 1,1-dioxide[1]. A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | 4-phenyl-1,4-thiazinane 1,1-dioxide[1] |
| CAS Number | 17688-68-5[1] |
| PubChem CID | 87241[1] |
| Molecular Formula | C₁₀H₁₃NO₂S[1] |
| Molecular Weight | 211.28 g/mol [1] |
| InChI | InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2[1] |
| SMILES | C1CS(=O)(=O)CCN1C2=CC=CC=C2[1] |
| Synonyms | N-Phenylthiomorpholine S,S-dioxide, 4-Phenylthiomorpholine 1,1-dioxide, Thiomorpholine, 4-phenyl-, 1,1-dioxide, 4-Phenylthiomorpholine-1,1-dioxide[1] |
Physicochemical Properties
The computed physicochemical properties of N-Phenylthiomorpholine S,S-dioxide are summarized below, providing insights into its behavior in various chemical and biological systems.
| Property | Value |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 42.9 Ų |
| Heavy Atom Count | 14 |
Data sourced from PubChem[1].
Synthesis and Experimental Protocols
The proposed synthesis involves:
-
N-Arylation of Thiomorpholine: A nucleophilic aromatic substitution reaction between thiomorpholine and a suitable phenylating agent.
-
Oxidation of the Thioether: Subsequent oxidation of the sulfur atom in the N-phenylthiomorpholine intermediate to the corresponding sulfone.
Proposed Experimental Protocol
Step 1: Synthesis of N-Phenylthiomorpholine
This step can be achieved via a nucleophilic substitution reaction. A representative procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[2].
-
Materials: Thiomorpholine, Fluorobenzene, a suitable base (e.g., Triethylamine or Potassium Carbonate), and a polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide).
-
Procedure:
-
To a solution of thiomorpholine (1.0 eq) and triethylamine (2.0 eq) in acetonitrile, add fluorobenzene (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenylthiomorpholine.
-
Step 2: Synthesis of N-Phenylthiomorpholine S,S-dioxide
The oxidation of the sulfide to a sulfone is a common transformation. A general method involves the use of a strong oxidizing agent.
-
Materials: N-Phenylthiomorpholine, an oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid), and a suitable solvent (e.g., Dichloromethane (DCM) or acetic acid).
-
Procedure:
-
Dissolve N-phenylthiomorpholine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-Phenylthiomorpholine S,S-dioxide.
-
Proposed Synthesis Workflow Diagram
References
An In-Depth Technical Guide to 4-Phenylthiomorpholine 1,1-dioxide (CAS 17688-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical information and safety data for 4-Phenylthiomorpholine 1,1-dioxide (CAS Number: 17688-68-5). This document consolidates available data on its chemical and physical properties, safety and handling procedures, and potential pharmacological activity. While specific experimental data on this compound is limited, this guide draws upon information from related thiomorpholine derivatives to infer its potential biological profile, particularly its likely interaction with central nervous system targets. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identification and Properties
This compound is a heterocyclic compound belonging to the thiomorpholine class. The presence of a phenyl group and a sulfone moiety are key structural features that likely influence its physicochemical and biological properties.[1][2]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 17688-68-5[1][2][3] |
| IUPAC Name | 4-phenyl-1,4-thiazinane 1,1-dioxide[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂S[1][2][3] |
| Molecular Weight | 211.28 g/mol [1][2][3] |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=CC=C2[1][2] |
| InChI Key | OLQHDKQJHKZUNN-UHFFFAOYSA-N[1][2] |
Table 2: Synonyms and Other Identifiers
| Type | Identifier |
| Synonyms | 4-Phenylthiomorpholine-1,1-dioxide, N-Phenylthiomorpholine S,S-dioxide, Thiomorpholine, 4-phenyl-, 1,1-dioxide[1][2] |
| EC Number | 241-675-3[1][2] |
| PubChem CID | 87241[1][2] |
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Synthesis
First, the synthesis of the 4-phenylthiomorpholine precursor can be achieved via a nucleophilic aromatic substitution reaction. This typically involves reacting thiomorpholine with an activated phenyl derivative, such as 4-fluoronitrobenzene, in the presence of a base like triethylamine in a suitable solvent like acetonitrile.[4] The reaction mixture is heated to drive the substitution.
The second step involves the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone. This is a common transformation in organic synthesis.
A general procedure for the synthesis of the precursor, 4-(4-nitrophenyl)thiomorpholine, is as follows:
-
Thiomorpholine and triethylamine are dissolved in acetonitrile.
-
A solution of 4-fluoronitrobenzene in acetonitrile is added to the flask.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried and the solvent is removed to yield the product.[4]
To obtain the final product, this compound, the nitro group on the precursor would need to be reduced to an amine, and then the phenyl group would need to be introduced, followed by oxidation of the thiomorpholine. Alternatively, a more direct N-arylation of thiomorpholine with a suitable phenylating agent could be employed, followed by oxidation.
The oxidation of the thiomorpholine to the 1,1-dioxide is typically achieved using a strong oxidizing agent. A general method for the synthesis of thiomorpholine-1,1-dioxide hydrochloride involves the use of potassium permanganate as the oxidizing agent.[5]
DOT Script for a plausible synthetic workflow:
Caption: Plausible two-step synthesis of this compound.
Safety and Handling
Understanding the safety profile of a chemical is paramount for researchers. The available data indicates that this compound should be handled with care.
Table 4: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Irritant | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation[6] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Irritant | Warning | H335: May cause respiratory irritation[6] |
3.1. Precautionary Statements
The following precautionary statements are recommended when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash hands thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P330: Rinse mouth.[6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
3.2. First-Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
3.3. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Potential Pharmacological Activity and Experimental Protocols
While direct experimental evidence for the pharmacological activity of this compound is not extensively published, the structural class of morpholine and thiomorpholine derivatives is known to possess a wide range of biological activities.[1][7] Many compounds containing these scaffolds have been investigated for their effects on the central nervous system (CNS).[7]
4.1. Inferred Neuroleptic Activity
The presence of the N-phenyl group attached to the thiomorpholine core is a common feature in many CNS-active compounds. This, combined with the overall lipophilicity suggested by its calculated XLogP, indicates a potential for this molecule to cross the blood-brain barrier.[8] Thiomorpholine and its derivatives have been explored for various CNS applications, including as potential antipsychotic and antidepressant agents.[7]
The primary mechanism of action for many neuroleptic drugs involves the modulation of dopamine and serotonin receptor signaling pathways in the brain.[9][10] Therefore, it is plausible that this compound may exhibit affinity for these receptors.
DOT Script for a hypothetical signaling pathway:
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiomorpholine, 4-phenyl-, 1,1-dioxide | C10H13NO2S | CID 87241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. jchemrev.com [jchemrev.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Phenylthiomorpholine 1,1-dioxide: A Technical Guide
For professionals in research, chemical sciences, and drug development, a comprehensive understanding of the structural and spectroscopic characteristics of novel compounds is paramount. This technical whitepaper provides an in-depth analysis of 4-Phenylthiomorpholine 1,1-dioxide, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific compound, this guide presents a detailed examination of its structural features alongside a comprehensive spectroscopic analysis of the closely related and well-documented analogue, 4-Phenylmorpholine. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule.
Introduction to this compound
This compound belongs to the class of saturated heterocyclic compounds containing a phenyl group attached to the nitrogen atom of a thiomorpholine ring, where the sulfur atom is oxidized to a sulfone. The sulfone group significantly influences the electronic properties and conformation of the molecule, making it a subject of interest for potential applications in medicinal chemistry. The structural analogue, 4-Phenylmorpholine, where the sulfur dioxide group is replaced by an oxygen atom, serves as a valuable reference for spectroscopic comparison.
Predicted and Analogous Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 4-Phenylmorpholine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.85 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.80 - 3.95 | Triplet | 4H | -O-CH₂- |
| 3.10 - 3.25 | Triplet | 4H | -N-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for 4-Phenylmorpholine
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 120.0 | Aromatic CH |
| 116.0 | Aromatic CH |
| 67.0 | -O-CH₂- |
| 49.0 | -N-CH₂- |
For this compound, the protons and carbons of the phenyl group are expected to have similar chemical shifts. The methylene protons and carbons adjacent to the sulfone group (-SO₂-CH₂-) would likely experience a downfield shift compared to the methylene groups adjacent to the nitrogen due to the strong electron-withdrawing nature of the sulfone.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 4-Phenylmorpholine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Strong | Aliphatic C-H stretch |
| 1590 - 1610 | Medium | Aromatic C=C stretch |
| 1490 - 1510 | Medium | Aromatic C=C stretch |
| 1230 - 1250 | Strong | C-N stretch |
| 1110 - 1130 | Strong | C-O-C stretch (asymmetric) |
| 750 - 770 | Strong | Aromatic C-H bend (monosubstituted) |
| 690 - 710 | Strong | Aromatic C-H bend (monosubstituted) |
For this compound, in addition to the aromatic and aliphatic C-H and C-N stretching vibrations, two strong characteristic absorption bands for the sulfone group would be expected in the regions of 1300-1350 cm⁻¹ (asymmetric S=O stretch) and 1120-1160 cm⁻¹ (symmetric S=O stretch).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for 4-Phenylmorpholine
| m/z | Relative Intensity | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 104 | Moderate | [C₆H₅N-CH₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (211.28 g/mol ). Common fragmentation patterns would likely involve the loss of SO₂ and cleavage of the thiomorpholine ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented for 4-Phenylmorpholine, which would be applicable for the characterization of this compound.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard pulse sequences are used. Data is typically acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Data is acquired with a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
-
Sample Introduction: The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization: In the mass spectrometer, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a molecule like this compound using spectroscopy follows a logical progression.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This diagram illustrates that after synthesis and purification, mass spectrometry is typically employed first to determine the molecular weight and formula. Infrared spectroscopy then identifies the key functional groups present. Finally, detailed ¹H and ¹³C NMR analyses provide the precise connectivity of the atoms, leading to the final structure confirmation through the integration of all spectroscopic data.
An In-depth Technical Guide on the Solubility of 4-Phenylthiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Phenylthiomorpholine 1,1-dioxide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information inferred from synthetic procedures and data on analogous compounds. Furthermore, it offers detailed experimental protocols for determining solubility and a workflow for qualitative solubility analysis.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiomorpholine ring with a phenyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom. The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, indicating its utility in the development of a wide range of biologically active molecules.[1][2][3][4] Derivatives of thiomorpholine have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxidation of the sulfur atom to a sulfone, as in this compound, can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn influences its solubility and biological activity.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Type | Qualitative Solubility of this compound (Inferred) | Notes |
| Water | Polar Protic | Likely sparingly soluble to insoluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is described as moderately soluble in water. The phenyl group in the title compound is expected to decrease aqueous solubility. |
| Ethanol | Polar Protic | Likely soluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is soluble in ethanol and methanol.[5] |
| Methanol | Polar Protic | Likely soluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is soluble in ethanol and methanol.[5] |
| Acetonitrile | Polar Aprotic | Likely soluble | Used as a solvent in the synthesis of the related 4-(4-Nitrophenyl)thiomorpholine, suggesting solubility.[6] |
| Ethyl Acetate | Moderately Polar | Likely soluble | Used as an extraction solvent in the synthesis of the related 4-(4-Nitrophenyl)thiomorpholine, indicating solubility.[6] |
| Dichloromethane (DCM) | Nonpolar | Likely soluble | A common solvent for organic synthesis and purification. |
| Chloroform | Nonpolar | Likely soluble | A common solvent for organic synthesis and purification. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | Generally a good solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely soluble | Generally a good solvent for a wide range of organic compounds. |
Disclaimer: The qualitative solubility information presented is inferred and not based on direct experimental measurement for this compound. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are provided for both qualitative and quantitative determination.
3.1. Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat the procedure for each solvent to be tested.
3.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7]
Materials:
-
This compound
-
Chosen solvent of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent for creating a standard curve.
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the analytical standard curve.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualizing Experimental Workflows
4.1. Workflow for Qualitative Solubility Analysis
The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility in different types of solvents.
Caption: Workflow for Qualitative Solubility Classification.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides valuable qualitative insights and robust experimental protocols for its determination. The thiomorpholine scaffold, and by extension, this compound, are of significant interest to the medicinal chemistry community.[1][2][3][4] A thorough understanding of the solubility of such compounds is a critical first step in their evaluation for drug development and other scientific applications. The provided methodologies and workflows offer a practical framework for researchers to generate the necessary solubility data for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. 4-Aminothiomorpholine 1,1-Dioxide: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 6. mdpi.com [mdpi.com]
- 7. api.pageplace.de [api.pageplace.de]
The Thiomorpholine 1,1-Dioxide Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine 1,1-dioxide moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules. Its unique structural and electronic features, including its hydrogen bond accepting capability and metabolic stability, have made it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of thiomorpholine 1,1-dioxide derivatives, with a focus on their anticancer, antibacterial, antiviral, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Activity
Thiomorpholine 1,1-dioxide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as protein synthesis and DNA replication[1].
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected thiomorpholine 1,1-dioxide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | Not Specified | Not Specified | [2] |
| 10c | A549 (Lung Carcinoma) | 10.1 | [2] |
| 10c | HeLa (Cervical Cancer) | 30.0 | [2] |
| 3d | MCF-7 (Breast Cancer) | Equipotent to Cisplatin | [3] |
| 3f | MCF-7 (Breast Cancer) | Equipotent to Cisplatin | [3] |
| 3n | HeLa (Cervical Cancer) | Excellent | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiomorpholine 1,1-dioxide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine 1,1-dioxide derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
MTT Assay Workflow
Antibacterial Activity
Derivatives of thiomorpholine 1,1-dioxide have also been investigated for their antibacterial properties. The incorporation of this scaffold into hybrid molecules, such as those containing a 1,2,3-triazole ring, has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 7b | Mycobacterium smegmatis | 7.81 | [4] |
| 7c | Mycobacterium smegmatis | 7.81 | [4] |
| 4a, 5a, 5d | Pseudomonas aeruginosa | Excellent | |
| 4b, 5a, 5d | Staphylococcus aureus | Excellent |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Thiomorpholine 1,1-dioxide derivatives
-
Standard antibiotic (e.g., penicillin, streptomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 4-Phenylthiomorpholine 1,1-dioxide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Reference: Thermal Analysis and Degradation Pathway Prediction for 4-Phenylthiomorpholine 1,1-dioxide
Abstract
This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability and degradation profile of this compound. Due to a lack of extensive publicly available experimental data on this specific molecule, this document serves as a detailed procedural framework for researchers. It outlines the standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a template for data interpretation, and proposes a hypothetical degradation pathway based on the known behavior of related chemical structures. The enclosed workflows and diagrams are intended to guide researchers in designing and executing their own thermal stability studies.
Introduction
This compound is a sulfone-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermal stability is paramount for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of any potential drug product. Thermal decomposition can lead to the formation of impurities, which may be inactive, toxic, or alter the physicochemical properties of the active pharmaceutical ingredient (API). This guide details the analytical techniques and theoretical considerations for a comprehensive thermal stability assessment.
Recommended Experimental Protocols
To fully characterize the thermal properties of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, identifying the number of degradation steps, and quantifying the mass loss at each stage.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample is in a fine, evenly distributed powder form to promote uniform heating.
-
-
Instrument Parameters (Typical):
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition (Tonset) is determined from the point of initial significant mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum mass loss rate for each degradation step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability and purity of the compound.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
-
Instrument Parameters (Typical):
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting points (Tm) or other phase transitions.
-
Identify exothermic peaks, which could indicate crystallization or decomposition.
-
The area under a melting peak can be integrated to determine the enthalpy of fusion (ΔHf).
-
Hypothetical Data Presentation
The following tables are templates illustrating how the quantitative data obtained from TGA and DSC analyses should be structured for clear interpretation and comparison.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 250 - 300 °C |
| Temperature of Max. Decomposition Rate (Tmax) | ~ 300 - 350 °C |
| Mass Loss (Step 1) | ~ 30 - 40% |
| Residual Mass at 600 °C | < 10% |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value |
| Melting Point (Tm) | ~ 150 - 180 °C |
| Enthalpy of Fusion (ΔHf) | ~ 80 - 120 J/g |
| Onset of Decomposition (Exotherm) | > 250 °C |
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, provide visual representations of the experimental workflow and a potential degradation pathway.
Caption: Workflow for Thermal Stability Assessment.
Caption: Hypothetical Thermal Degradation Pathway.
Proposed Degradation Profile
Based on the chemical structure of this compound, a plausible thermal degradation profile can be predicted. The molecule contains a sulfone group, a tertiary amine, and an aromatic ring, all of which influence its thermal stability.
-
Initial Decomposition: The weakest bonds are likely to be the C-N and C-S bonds of the thiomorpholine ring. Thermal degradation is likely initiated by the cleavage of the C-N bond, leading to the formation of radical intermediates.
-
Extrusion of Sulfur Dioxide: A common degradation pathway for sulfones is the extrusion of sulfur dioxide (SO2) at elevated temperatures. This would lead to the formation of a biphenyl-like structure if dimerization of the phenyl-containing radical occurs.
-
Formation of Volatile Products: The decomposition of the thiomorpholine ring would likely generate smaller, volatile fragments. Evolved gas analysis (e.g., TGA coupled with mass spectrometry or FTIR) would be necessary to identify these products, which could include aniline and various sulfur-containing organic molecules.
Conclusion
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Phenyl Substituted Thiomorpholine Dioxides
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine dioxide core, particularly when N-phenyl substituted, has carved a significant niche in medicinal chemistry, evolving from a chemical curiosity to a "privileged scaffold" in modern drug discovery. This technical guide delves into the historical origins, synthetic evolution, and burgeoning biological significance of this versatile heterocyclic motif. By providing a comprehensive overview of key experimental protocols, quantitative biological data, and the signaling pathways they modulate, this document serves as an in-depth resource for researchers aiming to leverage the therapeutic potential of N-phenyl substituted thiomorpholine dioxides.
A Historical Perspective: From Obscurity to a Scaffold of Interest
The precise genesis of N-phenyl substituted thiomorpholine dioxides is not marked by a single, celebrated discovery but rather an incremental emergence from the broader exploration of heterocyclic chemistry. Early research into thiomorpholine and its derivatives was often ancillary to the study of its oxygen analog, morpholine. The compound 4-phenylthiomorpholine 1,1-dioxide (CAS 17688-68-5) is a key progenitor of this class, though its initial synthesis is not prominently documented in seminal, high-impact publications, suggesting its initial discovery may have been part of broader synthetic explorations in the mid-20th century.
The strategic importance of the thiomorpholine dioxide scaffold gained significant traction as medicinal chemists began to appreciate the nuanced yet impactful effects of sulfur oxidation. The transformation of the sulfide in the thiomorpholine ring to a sulfone (dioxide) dramatically alters the molecule's physicochemical properties. This oxidation increases polarity, hydrogen bonding potential, and metabolic stability, while also influencing the overall conformation of the six-membered ring. These modifications proved to be powerful tools in the hands of drug designers for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.
A pivotal moment in the recognition of this scaffold's potential was its incorporation into analogs of existing drugs. A notable example is the development of oxazolidinone antibiotics, where the morpholine ring of the successful drug Linezolid was replaced with a thiomorpholine S,S-dioxide moiety in compounds like Sutezolid. This bioisosteric replacement demonstrated that the thiomorpholine dioxide could maintain or even enhance antibacterial activity, underscoring its value as a privileged structural component in drug design.
Synthesis and Chemical Elaboration: Key Experimental Protocols
The synthesis of N-phenyl substituted thiomorpholine dioxides primarily involves two key stages: the formation of the N-phenylthiomorpholine core and its subsequent oxidation.
Synthesis of the N-Phenylthiomorpholine Scaffold
The most common and direct route to N-phenylthiomorpholine involves the nucleophilic substitution of an activated phenyl ring with thiomorpholine.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
-
Reactants: 4-Fluoronitrobenzene, thiomorpholine, and a base such as triethylamine.
-
Solvent: Acetonitrile.
-
Procedure: Thiomorpholine and triethylamine are dissolved in acetonitrile. To this solution, 4-fluoronitrobenzene, also dissolved in acetonitrile, is added. The reaction mixture is then heated under reflux (e.g., at 85°C) for several hours (typically 12 hours). Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Oxidation to the Thiomorpholine Dioxide
The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. The choice of reagent and reaction conditions can influence the yield and purity of the final product.
Experimental Protocol: Oxidation of N-Phenylthiomorpholine to its Dioxide
-
Method A: Using Hydrogen Peroxide
-
Reactants: N-phenylthiomorpholine and hydrogen peroxide (typically 30% aqueous solution).
-
Solvent: Glacial acetic acid.
-
Procedure: The N-phenylthiomorpholine is dissolved in glacial acetic acid and cooled in an ice bath. Hydrogen peroxide is added dropwise to the stirred solution. It is crucial to control the stoichiometry of the hydrogen peroxide to favor the formation of the sulfone over the sulfoxide. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to yield the N-phenyl substituted thiomorpholine dioxide.
-
-
Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Reactants: N-phenylthiomorpholine and m-CPBA.
-
Solvent: A chlorinated solvent such as dichloromethane (DCM).
-
Procedure: The N-phenylthiomorpholine is dissolved in DCM and cooled to 0°C. A solution of m-CPBA (at least 2.2 equivalents for the dioxide) in DCM is added dropwise. The reaction is monitored by TLC.
-
Work-up: The reaction is quenched by washing with a saturated aqueous solution of sodium sulfite to destroy excess peracid. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine. The dried organic layer is concentrated to give the crude product, which can be purified by chromatography.
-
Biological Activities and Quantitative Data
N-phenyl substituted thiomorpholine dioxides have been investigated for a range of biological activities, with quantitative data highlighting their potential in various therapeutic areas.
| Compound Class/Example | Biological Activity | Quantitative Data | Reference |
| N-Azole Substituted Thiomorpholine Dioxides | Antioxidant (Radical Scavenging) | The methyl substituted oxazolyl thiomorpholine dioxide 9b exhibited greater radical scavenging activity than the standard ascorbic acid.[1] | [1] |
| N-Azole Substituted Thiomorpholine Dioxides | Cytotoxic Activity | The thiazolyl thiomorpholine 10c with a chloro substituent on the aromatic ring showed IC50 values of 10.1 µM against A549 (lung cancer) cells and 30.0 µM against HeLa (cervical cancer) cells.[1] | [1] |
| N-Substituted Thiomorpholine Derivatives | Hypolipidemic Activity | The most active compound in a series decreased triglyceride, total cholesterol, and low-density lipoprotein levels in the plasma of hyperlipidemic rats by 80%, 78%, and 76%, respectively, at a dose of 56 mmol/kg.[2] | [2] |
| N-Substituted Thiomorpholine Derivatives | Antioxidant (Lipid Peroxidation Inhibition) | Derivatives were found to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids with IC50 values as low as 7.5 µM.[2] | [2] |
Signaling Pathways and Mechanisms of Action
A key area of investigation for the therapeutic potential of N-phenyl substituted thiomorpholine dioxides is their interaction with specific biological pathways. One such promising mechanism is the inhibition of squalene synthase.
Squalene Synthase Inhibition Pathway
Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol levels. Some N-substituted thiomorpholine derivatives have been identified as potential inhibitors of this enzyme.[2]
Caption: Inhibition of Squalene Synthase by N-Phenyl Substituted Thiomorpholine Dioxides.
Experimental Workflow for Assessing Biological Activity
The evaluation of N-phenyl substituted thiomorpholine dioxides as potential therapeutic agents follows a standardized preclinical drug discovery workflow.
Caption: General Experimental Workflow for N-Phenyl Substituted Thiomorpholine Dioxides Evaluation.
Conclusion and Future Directions
The journey of N-phenyl substituted thiomorpholine dioxides from relative obscurity to a privileged scaffold in medicinal chemistry is a testament to the power of subtle structural modifications in eliciting profound biological effects. The introduction of the sulfone group provides a powerful lever for medicinal chemists to optimize drug-like properties. The demonstrated activities in areas such as oncology, infectious diseases, and metabolic disorders suggest a bright future for this heterocyclic core.
Future research will likely focus on several key areas:
-
Expansion of Chemical Diversity: The synthesis of novel libraries with diverse N-phenyl substitutions and further modifications of the thiomorpholine ring will undoubtedly uncover new biological activities.
-
Elucidation of Novel Mechanisms of Action: While inhibition of squalene synthase is a promising avenue, it is likely that these compounds interact with a variety of biological targets. Unraveling these mechanisms will open up new therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency and selectivity of these compounds for their respective targets.
-
Application in Targeted Therapies: The versatility of the scaffold makes it an ideal candidate for the development of highly specific inhibitors for a range of protein targets, including kinases and proteases.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Phenylthiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 4-Phenylthiomorpholine 1,1-dioxide, commencing from thiomorpholine. The initial step involves an N-arylation of thiomorpholine with bromobenzene, facilitated by a palladium-catalyzed Buchwald-Hartwig amination reaction to yield 4-phenylthiomorpholine. The subsequent step details the oxidation of the sulfide in 4-phenylthiomorpholine to a sulfone, affording the final product, this compound. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, where the thiomorpholine 1,1-dioxide scaffold is of significant interest.
Introduction
The thiomorpholine and its oxidized derivatives, such as thiomorpholine 1,1-dioxide, are considered privileged scaffolds in the field of medicinal chemistry. The incorporation of the thiomorpholine 1,1-dioxide moiety into molecular structures can modulate key physicochemical properties including polarity, metabolic stability, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound serves as a key building block in the synthesis of a variety of biologically active compounds.[3][4] The synthetic pathway described herein is a reliable method for producing this valuable intermediate.
Synthesis Pathway
The synthesis of this compound from thiomorpholine is achieved in two sequential reactions:
-
Step 1: Buchwald-Hartwig Amination: N-Phenylation of thiomorpholine with bromobenzene using a palladium catalyst and a phosphine ligand to form 4-phenylthiomorpholine.[5][6]
-
Step 2: Oxidation: Conversion of the sulfide in 4-phenylthiomorpholine to a sulfone using an oxidizing agent such as hydrogen peroxide to yield this compound.[2][7]
Experimental Protocols
Step 1: Synthesis of 4-Phenylthiomorpholine via Buchwald-Hartwig Amination
Materials:
-
Thiomorpholine
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene to the flask, followed by thiomorpholine (1.2 eq) and bromobenzene (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-phenylthiomorpholine.
Step 2: Synthesis of this compound via Oxidation
Materials:
-
4-Phenylthiomorpholine
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylthiomorpholine (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise to the stirred solution. Caution: The addition of hydrogen peroxide is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Product | Typical Yield |
| 1 | Thiomorpholine, Bromobenzene | Pd(OAc)₂, XPhos, NaOtBu | Toluene | 100 °C | 12-24 h | 4-Phenylthiomorpholine | 75-90% |
| 2 | 4-Phenylthiomorpholine | 30% H₂O₂ | Acetic Acid | 0 °C to RT | 2-6 h | This compound | >90% |
Workflow and Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Reaction pathway from Thiomorpholine to the final product.
References
Application Notes and Protocols: The 4-Phenylthiomorpholine 1,1-Dioxide Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylthiomorpholine 1,1-dioxide scaffold is an emerging motif in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. As a derivative of the well-established morpholine and thiomorpholine pharmacophores, the 1,1-dioxide modification introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's polarity and metabolic stability. This scaffold is of particular interest in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The thiomorpholine ring, as a bioisostere of morpholine, can enhance lipophilicity, while its oxidation to the 1,1-dioxide provides a metabolically stable and polar sulfone moiety that can engage in specific interactions with biological targets.
These application notes provide a comprehensive overview of the potential of the this compound scaffold in drug discovery, with a focus on its application as a core structure for kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Detailed protocols for the synthesis of derivatives and their biological evaluation are provided to facilitate further research and development in this promising area.
Data Presentation: Biological Activities of Analogous Scaffolds
While specific quantitative data for this compound derivatives are still emerging, the following tables summarize the biological activities of structurally related morpholine and thiomorpholine compounds as kinase inhibitors. This data provides a strong rationale for the investigation of the 1,1-dioxide scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Morpholine- and Thiomorpholine-Containing Compounds
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Arylmorpholines | p110β / p110δ | 130 / 630 | Not Specified |
| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | Thieno[3,2-d]pyrimidine derivative |
| Morpholinopyrimidines | PI3Kα / PI3Kδ | 5.0 / 3.9 | ZSTK474 |
| 4-Phenylamino-3-quinolinecarbonitriles | Src | 3.8 | Morpholinopropoxy derivative |
| Cinnoline Derivatives | PI3Ks | 0.264 (µM) | Compound 25 |
Table 2: Cellular Activity of Morpholine-Containing Kinase Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 4-Morpholino-2-phenylquinazoline derivative | A375 (Melanoma) | Proliferation | 0.58 |
| ZSTK474 Analog | A375, D54, SET-2 | Proliferation | ~0.105 - 0.350 |
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. The this compound scaffold is hypothesized to be an effective inhibitor of kinases within this pathway, such as PI3K.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
The following diagram illustrates a general workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.
Caption: Drug Discovery Workflow.
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide
This protocol describes a two-step synthesis of a this compound derivative, which can be adapted for various substituted phenyl rings.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1.0 eq) and triethylamine (5.0 eq).
-
Dissolve 4-fluoronitrobenzene (1.0 eq) in acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure 4-(4-nitrophenyl)thiomorpholine.
Step 2: Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay for PI3Kα
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of test compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PIP2:PS)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3K enzyme into the prepared buffer/lipid mixture to the desired concentration (e.g., 5 ng per reaction).
-
Prepare a 250 µM ATP solution in water.
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in the reaction buffer.
-
-
Kinase Reaction:
-
Add 0.5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of the 250 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: Phospho-Akt (Ser473) ELISA
This protocol describes a cell-based ELISA to measure the inhibition of Akt phosphorylation, a downstream marker of PI3K activity.[1]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PTEN-null or PIK3CA-mutant)
-
Cell culture medium and supplements
-
Serum-free medium
-
Growth factor (e.g., IGF-1)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer
-
Phospho-Akt (Ser473) and Total Akt ELISA kits
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.
-
-
ELISA:
-
Perform the Phospho-Akt (Ser473) and Total Akt ELISAs on the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the phospho-Akt signal to the total Akt signal for each well.
-
Calculate the percent inhibition of Akt phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the normalized percent inhibition against the logarithm of the compound concentration.
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its structural features suggest the potential for potent and selective inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are implicated in a variety of diseases. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers to explore the therapeutic potential of this scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in drug discovery.
References
The Versatile Scaffold: 4-Phenylthiomorpholine 1,1-dioxide in Modern Medicinal Chemistry
For Immediate Release: The 4-phenylthiomorpholine 1,1-dioxide moiety is emerging as a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that are being exploited for the development of novel therapeutic agents. This heterocyclic structure is increasingly being incorporated into molecules targeting a range of diseases, most notably cancer. Its rigid, three-dimensional shape and the presence of the sulfone group contribute to enhanced metabolic stability and potent biological activity. This application note provides a detailed overview of the current applications of this compound in drug discovery, complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers in this promising field.
Anticancer Applications: A Scaffold for Potent Cytotoxicity
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several classes of compounds incorporating this key scaffold.
| Compound Class | Derivative Example | Target Cell Line(s) | IC50 (µM) |
| (4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone Derivatives | 6b (aryl = 4-chlorophenyl) | MCF-7 (Breast) | 1.8 ± 0.12 |
| 6g (aryl = 4-fluorophenyl) | HeLa (Cervical) | 2.1 ± 0.15 | |
| 6i (aryl = 4-methoxyphenyl) | HEK293 (Kidney) | 2.5 ± 0.20 | |
| Thieno[2,3-c]pyridine Derivatives | 6i (thiomorpholine substituted) | HSC3 (Head & Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colon) | 12.4 | ||
| 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives | 1e (contains 4-(4-phenyl)thiomorpholine 1,1-dioxide) | A549 (Lung) | >10 |
| HCT116 (Colon) | 8.52 | ||
| SNU638 (Stomach) | >10 | ||
| K562 (Leukemia) | 5.12 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of a key intermediate and for a standard in vitro anticancer assay.
Synthesis of 4-(4-Nitrophenyl)thiomorpholine 1,1-dioxide
This protocol describes a common method for the synthesis of a precursor to many 4-arylthiomorpholine 1,1-dioxide derivatives.
Materials:
-
4-Fluoronitrobenzene
-
Thiomorpholine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the crude residue, add m-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) in dichloromethane (DCM) at 0°C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(4-nitrophenyl)thiomorpholine 1,1-dioxide.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizing the Workflow and Potential Mechanisms
To better understand the process of drug discovery and the potential mechanism of action for these compounds, the following diagrams are provided.
Caption: A streamlined workflow for the discovery of anticancer agents.
Caption: Inhibition of key signaling pathways by thiomorpholine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel drug candidates, particularly in the field of oncology. The presented data and protocols offer a foundation for researchers to explore the full potential of this versatile heterocyclic system. Future efforts should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically effective therapeutics.
References
Application Notes and Protocols for N-Arylation Methods in the Synthesis of 4-Phenylthiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Phenylthiomorpholine 1,1-dioxide, a valuable scaffold in medicinal chemistry, via two prominent N-arylation methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. This document offers a comparative analysis of these methods, experimental procedures, and visual workflows to guide researchers in selecting and performing the optimal synthesis strategy.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. The introduction of the N-phenyl group to the thiomorpholine 1,1-dioxide core is a critical step in the synthesis of these molecules. The electron-withdrawing nature of the sulfone group deactivates the nitrogen atom, making N-arylation challenging. This document details two powerful transition-metal-catalyzed cross-coupling reactions that can effectively facilitate this transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance have made it a versatile tool for synthesizing arylamines.[1]
The Ullmann condensation , a copper-catalyzed N-arylation, represents a classical and often cost-effective alternative.[2] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[3]
Comparative Analysis of N-Arylation Methods
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of this compound depends on several factors, including desired reaction conditions, catalyst cost, and substrate scope. The following tables summarize the key parameters and expected outcomes for each method, based on literature for analogous reactions.
Table 1: Comparison of Reaction Parameters for N-Arylation Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Often ligand-free or with simple ligands (e.g., L-proline, diamines) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Polar, aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 80-120 °C | 100-180 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
Table 2: Quantitative Comparison of N-Arylation Methods for Analogous Substrates
| Method | Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Phenyl Bromide | 1-2 | 2-4 | 1.5 | 100 | 12 | 85-95 |
| Buchwald-Hartwig | Phenyl Chloride | 2-3 | 4-6 | 1.5 | 110 | 24 | 70-85 |
| Ullmann | Phenyl Iodide | 5-10 | 10-20 (if used) | 2.0 | 120 | 24 | 75-90 |
| Ullmann | Phenyl Bromide | 10 | 20 (if used) | 2.0 | 140 | 36 | 60-75 |
Note: The data in Table 2 is extrapolated from reactions on structurally similar cyclic amines and sulfonamides due to the absence of a direct comparative study for this compound.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of this compound using the Buchwald-Hartwig and Ullmann reactions.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of thiomorpholine 1,1-dioxide with an aryl halide.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Aryl halide (e.g., Phenyl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.5 equivalents), thiomorpholine 1,1-dioxide (1.0 equivalent), and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the thiomorpholine 1,1-dioxide.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of thiomorpholine 1,1-dioxide.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Aryl halide (e.g., Phenyl iodide)
-
Copper(I) iodide (CuI)
-
L-proline (optional, as ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a reaction vial, add copper(I) iodide (5-10 mol%), L-proline (10-20 mol%, if used), and potassium carbonate (2.0 equivalents).
-
Reagent Addition: Add thiomorpholine 1,1-dioxide (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the thiomorpholine 1,1-dioxide.
-
Reaction Conditions: Seal the vial and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Condensation.
Signaling Pathways and Logical Relationships
The catalytic cycles for both reactions are fundamental to understanding their mechanisms. The following diagrams illustrate these pathways.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: Catalytic Cycle of Ullmann Condensation.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including cost, desired reaction conditions, and available starting materials. The protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 4-Phenylthiomorpholine 1,1-dioxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 4-Phenylthiomorpholine 1,1-dioxide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust four-step synthetic route commencing from readily available starting materials.
Introduction
This compound and its derivatives are important scaffolds in the design of novel therapeutic agents. The thiomorpholine 1,1-dioxide moiety imparts desirable physicochemical properties, including metabolic stability and unique spatial arrangements of functional groups. This protocol details a reliable method for the preparation of the parent compound on a gram scale, suitable for research and development purposes. The synthesis involves the formation of N-phenyldiethanolamine, followed by a double chlorination, cyclization with a sulfur source, and subsequent oxidation to the final product.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of N-Phenyldiethanolamine
This procedure outlines the synthesis of N-phenyldiethanolamine from aniline and ethylene oxide.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | C₆H₇N | 93.13 | 93.1 g | 1.0 |
| Ethylene Oxide | C₂H₄O | 44.05 | 97.0 g | 2.2 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 6.0 g | 0.1 |
| Water | H₂O | 18.02 | As needed | - |
| Toluene | C₇H₈ | 92.14 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, charge aniline (93.1 g, 1.0 mol) and glacial acetic acid (6.0 g, 0.1 mol).
-
Heat the mixture to 90-100°C with stirring.
-
Introduce ethylene oxide gas (97.0 g, 2.2 mol) below the surface of the liquid over 4-5 hours, maintaining the temperature at 90-100°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1 hour.
-
Cool the reaction mixture to 50-60°C and add 100 mL of water.
-
Neutralize the mixture with a 30% sodium hydroxide solution to a pH of 7.5-8.0.
-
Separate the lower aqueous layer and subject the organic layer to vacuum distillation.
-
Collect the fraction at 185-190°C (at 5 mmHg) to obtain N-phenyldiethanolamine as a colorless to pale yellow oil.
Expected Yield: ~163 g (90%)
Step 2: Synthesis of N-Phenyl-bis(2-chloroethyl)amine
This step involves the conversion of the diol to a dichloride using thionyl chloride. The procedure is adapted from the synthesis of bis(2-chloroethyl)amine hydrochloride.[2]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Phenyldiethanolamine | C₁₀H₁₅NO₂ | 181.23 | 90.6 g | 0.5 |
| Thionyl Chloride | SOCl₂ | 118.97 | 131 g (80 mL) | 1.1 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 500 mL | - |
| Methanol | CH₄O | 32.04 | 50 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend N-phenyldiethanolamine (90.6 g, 0.5 mol) in 1,2-dichloroethane (500 mL).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (80 mL, 1.1 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C. Vigorous gas evolution (HCl and SO₂) will occur.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approximately 83°C).
-
Maintain the reflux for 3 hours. The reaction mixture should become a clear solution.
-
Cool the reaction mixture to room temperature and then quench by the slow addition of methanol (50 mL) to destroy any excess thionyl chloride.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-phenyl-bis(2-chloroethyl)amine as a viscous oil or semi-solid. This crude product is used in the next step without further purification.
Step 3: Synthesis of 4-Phenylthiomorpholine
This step involves the cyclization of the dichloro intermediate with sodium sulfide.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude N-Phenyl-bis(2-chloroethyl)amine | C₁₀H₁₃Cl₂N | 218.12 | ~0.5 mol | ~0.5 |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 132 g | 0.55 |
| Ethanol | C₂H₆O | 46.07 | 500 mL | - |
| Water | H₂O | 18.02 | 200 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium sulfide nonahydrate (132 g, 0.55 mol) in a mixture of ethanol (500 mL) and water (200 mL).
-
Heat the solution to reflux with vigorous stirring.
-
Dissolve the crude N-phenyl-bis(2-chloroethyl)amine from the previous step in 200 mL of ethanol.
-
Add the ethanolic solution of the dichloro compound dropwise to the refluxing sodium sulfide solution over 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude 4-phenylthiomorpholine as an oil.
Step 4: Synthesis of this compound
The final step is the oxidation of the sulfide to a sulfone using hydrogen peroxide.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 4-Phenylthiomorpholine | C₁₀H₁₃NS | 179.28 | ~0.5 mol | ~0.5 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 300 mL | - |
| Hydrogen Peroxide (30% aq. solution) | H₂O₂ | 34.01 | 113 mL | ~1.1 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 4-phenylthiomorpholine in glacial acetic acid (300 mL).
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add 30% hydrogen peroxide (113 mL, ~1.1 mol) dropwise, maintaining the internal temperature below 20°C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into 1 L of ice-water with stirring.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white crystalline solid.
Expected Overall Yield: 40-50% over four steps.
Data Presentation
Summary of Reaction Parameters and Yields:
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | N-Alkylation | Aniline, Ethylene Oxide | None | 90-100 | 5-6 | 90 |
| 2 | Chlorination | N-Phenyldiethanolamine, Thionyl Chloride | 1,2-Dichloroethane | Reflux | 3 | Crude |
| 3 | Cyclization | N-Phenyl-bis(2-chloroethyl)amine, Na₂S·9H₂O | Ethanol/Water | Reflux | 6 | Crude |
| 4 | Oxidation | 4-Phenylthiomorpholine, H₂O₂ | Acetic Acid | RT | 12-18 | 45-55 (from aniline) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthetic Steps
Caption: Key transformations in the synthesis.
Safety Precautions
-
Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethylene oxide is a flammable and carcinogenic gas. This step should only be performed by trained personnel in a specialized setup.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
The reactions involving thionyl chloride and hydrogen peroxide are exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experimental procedures.
References
Application Notes and Protocols for the Use of 4-Phenylthiomorpholine 1,1-dioxide in S1P Modulator Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Sphingosine-1-Phosphate (S1P) signaling in immunology and the therapeutic strategy of S1P receptor modulation. Detailed protocols for the characterization of novel S1P modulators are provided, along with a proposed synthetic route for a modulator incorporating the 4-phenylthiomorpholine 1,1-dioxide scaffold.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the egress of lymphocytes from secondary lymphoid organs.[3][4] Modulation of the S1P1 receptor has emerged as a successful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis (MS).[3][5]
S1P receptor modulators, such as the FDA-approved drug fingolimod (FTY720), act as functional antagonists of the S1P1 receptor.[4] Upon binding, they induce the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[6] This sequestration of lymphocytes in the lymphoid tissues prevents their infiltration into the central nervous system (CNS) and other sites of inflammation, thereby ameliorating the autoimmune response.[4]
The development of second-generation S1P modulators has focused on improving selectivity for the S1P1 receptor to minimize off-target effects associated with the modulation of other S1P receptor subtypes.[5] The this compound moiety is a potential building block in the design of novel S1P modulators, offering a unique combination of steric and electronic properties that can influence the potency, selectivity, and pharmacokinetic profile of the resulting compounds.
S1P Receptor Signaling Pathway
Activation of S1P receptors initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the G protein to which it couples. The S1P1 receptor primarily couples to the inhibitory G protein, Gαi.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthetic sphingosine 1-phosphate receptor modulators--opportunities and potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulators of the Sphingosine 1-phosphate receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening in Herbicide Discovery
Introduction
High-throughput screening (HTS) is a foundational technology in modern agrochemical research, enabling the rapid evaluation of large chemical libraries for herbicidal activity.[1][2] This approach has shifted the paradigm from screening a few thousand compounds per year to several hundred thousand, dramatically accelerating the discovery of novel active ingredients.[3][4][5] HTS can be applied through two primary strategies: target-based screening, which utilizes in vitro assays against specific enzymes essential for plant growth, and whole-plant or cellular screening (phenotypic screening), which assesses the overall effect of a compound on a living organism.[6] This document provides detailed protocols for both an in vitro assay targeting the Acetolactate Synthase (ALS) enzyme and a whole-plant seedling bioassay, which are common methodologies in the herbicide discovery pipeline.
Target-Based Screening: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As these amino acids are vital for protein synthesis and plant growth, ALS is a primary target for several classes of commercial herbicides.[1] The following protocol details a colorimetric assay to screen for inhibitors of ALS.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The diagram below illustrates the central role of the ALS enzyme in the branched-chain amino acid biosynthesis pathway, which is the target of several major herbicide families.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 6. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Application Note and Protocol: Monitoring Synthesis Reactions by TLC and LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of chemical synthesis, particularly in drug discovery and development, the ability to monitor the progress of a reaction is paramount. Reaction monitoring allows chemists to determine the optimal time for quenching a reaction, thereby maximizing product yield and minimizing the formation of impurities. Two of the most common and powerful techniques for this purpose are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a simple, rapid, and cost-effective qualitative technique, ideal for quick checks at the bench.[1][2] LC-MS, on the other hand, provides quantitative data and structural information, offering a more detailed and sensitive analysis of the reaction mixture.[3] This application note provides detailed protocols for monitoring chemical synthesis reactions using both TLC and LC-MS.
Data Presentation
The quantitative data obtained from TLC and LC-MS can be summarized for clear comparison.
| Parameter | Starting Material | Product | Intermediate | Byproduct |
| TLC Rf Value | 0.75 | 0.35 | 0.55 | 0.20 |
| LC Retention Time (min) | 5.2 | 8.1 | 6.5 | 4.3 |
| Mass-to-Charge Ratio (m/z) | 254.1 | 314.1 | 284.1 | 270.1 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent).[4][5] The progress of a reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot.[6][7]
Materials:
-
TLC plates (e.g., silica gel 60 F254)[8]
-
Developing chamber with a lid
-
Pencil
-
Capillary tubes or micropipette[8]
-
Eluting solvent (mobile phase)
-
Reaction mixture
-
Starting material reference sample
-
UV lamp for visualization[1]
-
Staining solution (e.g., potassium permanganate, iodine) (optional)[8]
Procedure:
-
Chamber Preparation: Pour the chosen eluting solvent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which aids in uniform development.[5] Close the chamber and allow it to equilibrate for at least 20 minutes.[5]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[7][9]
-
Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent to serve as a reference.[10] The reaction mixture can often be spotted directly, but if it is highly concentrated, it should be diluted with a volatile solvent.[7]
-
Spotting: Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the baseline.[6] For the "C" lane, spot the starting material first, and then spot the reaction mixture directly on top of it (this is the co-spot).[7][9] Finally, spot the reaction mixture on the "RXN" lane.[9] The spots should be small and concentrated.[1]
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[11] Close the chamber and allow the solvent to ascend the plate by capillary action.[6]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp.[1] Circle the spots with a pencil. If the compounds are not UV-active, use a chemical stain for visualization.[8]
-
Interpretation: Compare the lanes. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane, and a new spot corresponding to the product is observed.[12] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[7][9]
Protocol 2: Monitoring Reaction Progress by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry, allowing for the separation, identification, and quantification of components in a mixture.[13]
Materials:
-
LC-MS system (including HPLC, mass spectrometer, and data system)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Reaction mixture
-
Starting material reference sample
-
Product reference sample (if available)
-
Microsyringes and vials
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture. The sample may need to be quenched, for example, by adding a small amount of water or a suitable quenching agent. The sample should then be diluted with a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration suitable for LC-MS analysis (typically in the range of 10-100 µg/mL).[14] If the sample contains solid particles, it must be filtered through a syringe filter before injection to prevent clogging the instrument.[14]
-
Instrument Setup:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Set up the mass spectrometer with appropriate ionization mode (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode), depending on the analyte's properties.[15]
-
Define the data acquisition method, which can be a full scan to detect all ions within a mass range or selected ion monitoring (SIM)/multiple reaction monitoring (MRM) for targeted analysis of the starting material and expected product.[16][17]
-
-
Analysis:
-
Inject a blank sample (mobile phase solvent) to ensure the system is clean.
-
Inject the prepared starting material reference sample to determine its retention time and mass spectrum.
-
If available, inject a reference sample of the expected product.
-
Inject the diluted and filtered reaction mixture sample.
-
-
Data Interpretation:
-
Analyze the obtained chromatogram and mass spectra.[18]
-
Monitor the peak corresponding to the starting material. The reaction is progressing as this peak area decreases over time.
-
Monitor the peak corresponding to the product. The reaction is progressing as this peak area increases over time.
-
The reaction can be considered complete when the peak for the starting material is no longer detectable, and the peak for the product has reached a maximum and stable area.
-
The mass spectra will confirm the identity of the starting material and product by their respective mass-to-charge ratios (m/z).[18]
-
Mandatory Visualization
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Workflow for monitoring a chemical reaction using LC-MS.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. organomation.com [organomation.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylthiomorpholine 1,1-dioxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4-Phenylthiomorpholine 1,1-dioxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and effective strategy involves a two-step synthesis. The first step is the N-arylation of thiomorpholine with a phenyl electrophile to form 4-phenylthiomorpholine. The second step is the oxidation of the sulfur atom in 4-phenylthiomorpholine to the corresponding sulfone, this compound.
Q2: What are the critical parameters to control for a high yield in the N-arylation step?
A2: Key parameters for the N-arylation of thiomorpholine include the choice of solvent, base, temperature, and reaction time. Aprotic polar solvents like acetonitrile are often effective. The selection of a suitable base to scavenge the acid generated during the reaction is crucial, with tertiary amines like triethylamine being a common choice. Reaction temperature and time must be optimized to ensure complete conversion while minimizing side reactions.
Q3: How can I selectively oxidize the thioether to the sulfone without stopping at the sulfoxide intermediate?
A3: To ensure complete oxidation to the sulfone, it is important to use a sufficient stoichiometric amount of a strong oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), or hydrogen peroxide.[1] Controlling the reaction temperature and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) are critical to drive the reaction to completion.
Q4: What are the main challenges in the purification of this compound?
A4: Purification challenges can arise from the removal of unreacted starting materials, the sulfoxide intermediate, and byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid from m-CPBA). Column chromatography on silica gel is a standard method for purification.[2] In some cases, crystallization can also be an effective purification technique.
Troubleshooting Guides
N-Arylation of Thiomorpholine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive aryl halide or boronic acid.- Inefficient base.- Suboptimal reaction temperature.- Catalyst poisoning (if applicable). | - Check the purity and reactivity of your starting materials.- Use a stronger or more appropriate base (e.g., a hindered base if self-condensation is an issue).- Experiment with a range of temperatures to find the optimal condition.- If using a catalyst, ensure it is active and consider using a fresh batch. |
| Formation of Side Products | - Self-condensation of the aryl halide.- Dialkylation of thiomorpholine (less common).- Hydrolysis of the aryl halide. | - Use a non-nucleophilic base.- Control the stoichiometry of the reactants carefully.- Ensure anhydrous reaction conditions. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts on silica gel.- Product is highly polar and streaks on the column. | - Optimize the eluent system for column chromatography; a gradient elution may be necessary.- Add a small amount of a modifier like triethylamine to the eluent to reduce tailing of basic compounds.- Consider recrystallization from a suitable solvent system. |
Oxidation of 4-Phenylthiomorpholine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Oxidation (Presence of Sulfoxide) | - Insufficient amount of oxidizing agent.- Low reaction temperature.- Short reaction time. | - Increase the equivalents of the oxidizing agent (e.g., use >2 equivalents of m-CPBA).- Increase the reaction temperature, while monitoring for decomposition.- Extend the reaction time and monitor by TLC until the sulfoxide spot disappears. |
| Formation of Unidentified Byproducts | - Over-oxidation or degradation of the product or starting material.- Reaction with the solvent. | - Use a milder oxidizing agent or perform the reaction at a lower temperature.- Choose an inert solvent for the oxidation reaction. |
| Difficult Work-up | - Presence of acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA).- Formation of insoluble manganese dioxide from KMnO₄. | - For m-CPBA, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.[3] - For KMnO₄, the reaction mixture can be filtered through celite to remove MnO₂. The filtrate can then be further purified. |
Experimental Protocols
Step 1: Synthesis of 4-Phenylthiomorpholine (Adapted from a similar procedure)[4]
This protocol is adapted from the synthesis of 4-(4-Nitrophenyl)thiomorpholine and is expected to provide a good yield of 4-phenylthiomorpholine.
Materials:
-
Thiomorpholine
-
Chlorobenzene or Fluorobenzene
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiomorpholine (1.0 eq) and triethylamine (2.0-3.0 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
To this solution, add chlorobenzene or fluorobenzene (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82-85°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-phenylthiomorpholine by column chromatography on silica gel.
Step 2: Synthesis of this compound
Method A: Using m-CPBA
Materials:
-
4-Phenylthiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-phenylthiomorpholine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Using Potassium Permanganate (KMnO₄)
Materials:
-
4-Phenylthiomorpholine
-
Potassium permanganate (KMnO₄)
-
Acetone or Acetic Acid/Water mixture
-
Sodium bisulfite
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-phenylthiomorpholine (1.0 eq) in a suitable solvent such as acetone or an acetic acid/water mixture.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0-2.2 eq) in water.
-
Stir the reaction mixture vigorously at 0°C to room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Thiomorpholine Analogs
| Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | 95 | [4] |
| 4-Chloronitrobenzene | Triethylamine | 1-Butanol | Reflux | N/A | Good | [4] |
| Substituted Anilines and 2-chloroethyl ether | Triethylamine | None (neat) | 150 | 4-24 | Good | [5] |
Table 2: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| m-CPBA | 2.2 - 2.5 | Dichloromethane | 0 to RT | 4 - 12 h | Byproduct (m-chlorobenzoic acid) needs to be removed during workup.[3] |
| Potassium Permanganate | 2.0 - 2.2 | Acetone/Water or Acetic Acid/Water | 0 to RT | 2 - 6 h | Forms insoluble MnO₂ which must be filtered off.[6] |
| Hydrogen Peroxide (30%) | >2.0 | Acetic Acid or Methanol | RT to 60 | Variable | Often requires a catalyst; can be slow.[1] |
| Oxone | >1.5 | Acetonitrile/Water | RT | 10-30 min | Can be very fast; may require careful control to avoid over-oxidation if sulfoxide is desired.[7] |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the oxidation of 4-Phenylthiomorpholine.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 5. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 6. Potassium Permanganate [organic-chemistry.org]
- 7. yccskarad.com [yccskarad.com]
Technical Support Center: Purification of Crude 4-Phenylthiomorpholine 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Phenylthiomorpholine 1,1-dioxide by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: Based on literature for structurally similar compounds, ethanol is a recommended starting solvent. A related compound, 4-(4-nitrophenyl)thiomorpholine, has been successfully recrystallized from ethanol. Generally, polar protic solvents or moderately polar aprotic solvents are suitable for aryl sulfones.
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include unreacted starting materials such as 4-phenylthiomorpholine and the intermediate 4-phenylthiomorpholine 1-oxide. Other potential impurities can arise from side reactions during the synthesis.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is expected to be a white to off-white crystalline solid. While a specific melting point for this compound is not widely reported, the related 4-(4-nitrophenyl)thiomorpholine has a melting point of 140-142 °C.
Q4: How can I improve the recovery yield of the recrystallized product?
A4: To improve recovery, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to minimize product loss.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Try a different solvent or a solvent mixture. |
| Oiling out occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The crude material has a high level of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before cooling in an ice bath.- Consider a pre-purification step, such as column chromatography, to remove excess impurities before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Carefully rinse the crystallization flask with the ice-cold filtrate to transfer all crystals. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization using a different solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel with filter paper by rinsing with hot solvent.
-
Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel.
-
For final drying, transfer the crystals to a watch glass or drying oven at an appropriate temperature.
-
Visualizations
Recrystallization Workflow
A general workflow for the purification of a solid by recrystallization.
Troubleshooting Logic for No Crystal Formation
Common side products in the oxidation of 4-phenylthiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the oxidation of 4-phenylthiomorpholine. The information is designed to help you optimize your reaction conditions, maximize the yield of your desired product, and understand the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the oxidation of 4-phenylthiomorpholine?
A1: The primary products of the oxidation of 4-phenylthiomorpholine are the corresponding sulfoxide (4-phenylthiomorpholine-1-oxide) and sulfone (4-phenylthiomorpholine-1,1-dioxide). The formation of the sulfoxide is the initial oxidation step, and further oxidation leads to the sulfone. Careful control of reaction conditions is necessary to selectively obtain the sulfoxide and avoid over-oxidation.
Q2: What are the common side products observed during the oxidation of 4-phenylthiomorpholine?
A2: Besides the over-oxidation to the sulfone, several other side products can be formed depending on the oxidant and reaction conditions. These include:
-
N-Oxide: Oxidation of the tertiary amine nitrogen to form the corresponding N-oxide.
-
Ring-Opened Products: Oxidative cleavage of the thiomorpholine ring can occur, leading to degradation of the desired product. For instance, visible light-induced aerobic oxidation has been shown to yield 2-(N-phenylformamido)ethyl formate.[1]
-
Products of Aromatic Ring Oxidation: Although less common under typical sulfoxidation conditions, harsh oxidants could potentially lead to hydroxylation of the phenyl ring.
Q3: Which oxidizing agents are commonly used for the oxidation of 4-phenylthiomorpholine?
A3: Several oxidizing agents can be used, with the choice influencing the product distribution. Common choices include:
-
Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant, often used in the presence of a catalyst or in a suitable solvent like acetic acid.[2][3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally selective oxidant for the conversion of sulfides to sulfoxides.[4][5][6]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can lead to the formation of the sulfone if not used under carefully controlled conditions.[7][8]
Q4: How can I selectively synthesize the sulfoxide and avoid the sulfone?
A4: To selectively obtain the sulfoxide, you should:
-
Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of a milder oxidizing agent like m-CPBA or hydrogen peroxide.
-
Maintain a low reaction temperature (e.g., 0 °C) to control the reactivity of the oxidant.
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
Troubleshooting Guides
Problem 1: Low yield of the desired sulfoxide and significant formation of the sulfone.
| Potential Cause | Troubleshooting Steps |
| Excess of Oxidizing Agent | Carefully control the stoichiometry of the oxidizing agent. Use 1.0-1.2 equivalents for selective sulfoxide formation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to reduce the rate of over-oxidation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Choice of Oxidant | Use a milder oxidizing agent. m-CPBA is generally more selective for sulfoxide formation than KMnO₄. |
Problem 2: Formation of unexpected side products (e.g., N-oxide, ring-opened products).
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. |
| Inappropriate Oxidizing Agent | The choice of oxidant can influence side reactions. For example, some strong oxidants may promote ring opening. Consider switching to a milder and more selective reagent. |
| Presence of Light (for specific reactions) | Photocatalyzed reactions can lead to specific side products like ring-opened compounds.[1] If not intended, protect the reaction from light. |
| pH of the Reaction Mixture | The pH can influence the stability of the starting material and products. Ensure the pH is controlled, especially during workup. |
Data Presentation
Table 1: Common Oxidizing Agents and Expected Products in the Oxidation of 4-Phenylthiomorpholine
| Oxidizing Agent | Primary Product | Major Side Product | Other Potential Side Products |
| Hydrogen Peroxide (H₂O₂) (1.1-1.5 equiv.) | 4-Phenylthiomorpholine-1-oxide | 4-Phenylthiomorpholine-1,1-dioxide | N-Oxide, Ring-opened products |
| m-CPBA (1.0-1.2 equiv.) | 4-Phenylthiomorpholine-1-oxide | 4-Phenylthiomorpholine-1,1-dioxide | N-Oxide |
| Potassium Permanganate (KMnO₄) (~1 equiv.) | 4-Phenylthiomorpholine-1-oxide / -1,1-dioxide | 4-Phenylthiomorpholine-1,1-dioxide | Ring-opened products, Phenyl ring oxidation products |
Note: The product distribution is highly dependent on reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Selective Oxidation of 4-Phenylthiomorpholine to 4-Phenylthiomorpholine-1-oxide using Hydrogen Peroxide[2][3]
-
Dissolution: Dissolve 4-phenylthiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Oxidation of 4-Phenylthiomorpholine to 4-Phenylthiomorpholine-1-oxide using m-CPBA
-
Dissolution: Dissolve 4-phenylthiomorpholine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the 4-phenylthiomorpholine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the oxidation of 4-phenylthiomorpholine.
Caption: Reaction pathways in the oxidation of 4-phenylthiomorpholine.
References
- 1. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for thiomorpholine oxidation.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the oxidation of thiomorpholine. This resource offers troubleshooting for common issues, detailed experimental protocols, and comparative data to facilitate successful and selective oxidation to either thiomorpholine-1-oxide (the sulfoxide) or thiomorpholine-1,1-dioxide (the sulfone).
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for thiomorpholine oxidation?
A1: The most common and effective reagents for thiomorpholine oxidation are hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1] Hydrogen peroxide is considered a green and efficient option, while m-CPBA is known for its high selectivity in converting sulfides to sulfoxides.[1][2] Other reagents like potassium permanganate (KMnO₄) can be used, but they often require more stringent control of reaction conditions to avoid side reactions.[2]
Q2: How can I selectively oxidize thiomorpholine to the sulfoxide without forming the sulfone?
A2: Selective oxidation to thiomorpholine-1-oxide requires mild reaction conditions.[1] Key strategies include:
-
Controlling Stoichiometry: Use a carefully controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents, to favor mono-oxidation.[1]
-
Low Temperature: Performing the reaction at low temperatures, such as 0 °C, is crucial to prevent over-oxidation.[1]
-
Choice of Reagent: m-CPBA is an excellent choice for selective sulfoxide formation due to its high selectivity under mild conditions.[2]
Q3: What conditions favor the complete oxidation of thiomorpholine to the sulfone?
A3: To achieve complete oxidation to thiomorpholine-1,1-dioxide (sulfone), more forcing conditions are necessary. This typically involves:
-
Excess Oxidant: Using a stoichiometric excess of the oxidizing agent (e.g., more than 2 equivalents of H₂O₂).
-
Higher Temperature: Increasing the reaction temperature can drive the reaction to completion. For instance, while sulfoxide formation might be optimal at 30°C, sulfone formation could be favored at 40°C or higher.[3][4]
-
Longer Reaction Time: Allowing the reaction to proceed for a longer duration ensures the complete conversion of the intermediate sulfoxide to the sulfone.
Q4: What are the critical parameters to monitor during the reaction?
A4: The progress of the reaction should be closely monitored to ensure the desired outcome. The most common method is Thin-Layer Chromatography (TLC), which allows you to track the consumption of the starting thiomorpholine and the formation of the sulfoxide and/or sulfone products.[1] This helps in determining the optimal reaction time and preventing over-oxidation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Reaction temperature is too low, or the reaction time is too short.
-
Solution: Experiment with a range of temperatures to find the optimal condition.[5] Monitor the reaction over a longer period using TLC to determine if it is simply a slow reaction.[5]
-
Possible Cause: Inactive or impure reagents.
-
Solution: Use high-purity starting materials and solvents.[6] If using a catalyst, ensure it is active and not poisoned.[5]
-
Possible Cause: The sulfur atom is susceptible to oxidation by air.[6]
-
Solution: For oxygen-sensitive reactions, ensure the reaction mixture is properly degassed.[5]
Issue 2: Formation of Over-oxidized Sulfone Byproduct in a Selective Sulfoxide Synthesis
-
Possible Cause: The stoichiometry of the oxidizing agent is too high.
-
Solution: Carefully control the amount of the oxidant. Use 1.0-1.2 equivalents for selective sulfoxide formation.[1]
-
Possible Cause: The reaction temperature is too high.
-
Solution: Maintain a low and consistent temperature. For reactions with m-CPBA or H₂O₂, cooling the reaction to 0 °C in an ice bath is recommended.[1]
-
Possible Cause: The addition of the oxidizing agent was too fast.
-
Solution: Add the oxidizing agent dropwise over a period of 30-60 minutes to control the reaction rate and temperature.[1]
Issue 3: Product Degradation During Workup or Purification
-
Possible Cause: Thiomorpholine and its oxidized derivatives can be sensitive to harsh pH conditions.[6]
-
Solution: Use milder acidic or basic solutions for extraction and washing. A saturated solution of sodium bicarbonate is often used to quench reactions with m-CPBA.[1][6]
-
Possible Cause: Prolonged exposure to high temperatures during purification can lead to decomposition.[6]
-
Solution: If using distillation, perform it under reduced pressure to lower the boiling point.[6] When using column chromatography, avoid prolonged exposure of the product to the silica gel.[6]
Comparative Data on Oxidation Protocols
The following table summarizes key parameters for common thiomorpholine oxidation methods.
| Oxidizing Agent | Typical Temperature | Typical Reaction Time | Reported Yield (Sulfoxide) | Selectivity for Sulfoxide | Reference |
| Hydrogen Peroxide (H₂O₂) | 0 °C to Room Temp | 1 - 4 hours | 80 - 95% | Good to Excellent | [2] |
| m-CPBA | 0 °C | 1 - 3 hours | >85% | Excellent | [2] |
| Potassium Permanganate (KMnO₄) | 0 °C | 1 - 5 hours | Variable | Moderate to Good | [2] |
Experimental Protocols
Protocol 1: Oxidation with Hydrogen Peroxide
This method is a green and efficient protocol for the mild oxidation of thiomorpholine.[1]
Materials:
-
Thiomorpholine
-
Glacial Acetic Acid
-
30 wt% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide Solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry is crucial to avoid over-oxidation.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Once complete, carefully neutralize the mixture to a pH of ~7-8 with a sodium hydroxide solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield thiomorpholine-1-oxide.[2]
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly selective oxidizing agent for the conversion of sulfides to sulfoxides.[2]
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be purified further by column chromatography if necessary.[2]
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) for N-Arylation
Welcome to the technical support center for troubleshooting low yields in nucleophilic aromatic substitution (SNAr) for N-arylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This section provides detailed answers to specific problems you might be facing with your N-arylation reactions.
Low or No Product Formation
Question: I am not getting any of my desired N-arylated product, or the yield is very low. What are the potential causes and how can I fix this?
Answer:
Low or no product formation in an SNAr reaction for N-arylation can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here is a systematic guide to troubleshooting this issue.
1. Assess the Electronic Properties of Your Aryl Halide:
The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring. The presence of strong electron-withe drawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][2][3][4]
-
Recommendation: Ensure your aryl halide possesses at least one, and preferably more, strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) positioned ortho or para to the leaving group. If your substrate lacks sufficient activation, consider if a different synthetic route, such as a Buchwald-Hartwig or Ullmann coupling, might be more appropriate.
2. Evaluate the Leaving Group:
The reactivity of the leaving group in SNAr reactions generally follows the order: F > Cl > Br > I.[5] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[2][6]
-
Recommendation: If you are using an aryl chloride, bromide, or iodide with an unreactive system, switching to the corresponding aryl fluoride can significantly increase the reaction rate and yield.
3. Optimize the Base:
The choice of base is critical for deprotonating the amine nucleophile, thereby increasing its nucleophilicity, and for neutralizing the acid generated during the reaction.[7][8]
-
Inorganic Bases: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and are often a good starting point.
-
Stronger Bases: For less reactive systems, stronger bases such as NaH, KH, or NaOtBu may be necessary.[7] However, caution is advised when using hydride bases with polar aprotic solvents like DMF due to safety concerns.[7]
-
Recommendation: If you are using a weak base and observing low yield, consider screening a stronger base. Ensure the base is dry and of high purity.
4. Scrutinize the Solvent:
Polar aprotic solvents are generally the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. They also effectively stabilize the negatively charged Meisenheimer intermediate.[7][9]
-
Common Solvents: DMF, DMSO, DMAc, and NMP are excellent solvents for SNAr.[7]
-
Alternative Solvents: If your starting materials are not soluble in the common polar aprotic solvents, other options like THF, dioxane, or even toluene can be used, sometimes with a small amount of a polar aprotic solvent as an additive to increase the reaction rate.[10]
-
Protic Solvents: Polar protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its reactivity, and are generally not recommended unless under specific conditions.[9][11]
-
Recommendation: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, screen alternative solvents. Anhydrous conditions are generally preferred, so ensure your solvent is dry.
5. Adjust the Reaction Temperature:
Many SNAr reactions require heating to proceed at a reasonable rate.[12] The required temperature can vary significantly depending on the reactivity of the substrates.
-
Recommendation: If your reaction is sluggish at room temperature, gradually increase the temperature. A good starting point for many SNAr reactions is between 80-120 °C. For highly unreactive substrates, higher temperatures may be necessary. However, be mindful of potential side reactions and decomposition at very high temperatures.
6. Check the Purity of Your Reagents:
The purity of your aryl halide, amine nucleophile, base, and solvent can have a significant impact on the reaction outcome.
-
Recommendation: Ensure all reagents are of high purity and are dry. Amines can be particularly susceptible to oxidation. If necessary, purify your starting materials before use.
Troubleshooting Workflow for Low/No Product Formation
Caption: A decision tree for troubleshooting low or no product yield in SNAr for N-arylation.
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Key Considerations |
| -F | Highest | Most effective for activating the ring towards nucleophilic attack. |
| -Cl | Moderate | A common and often effective leaving group. |
| -Br | Moderate | Similar reactivity to -Cl. |
| -I | Low | Generally a poor leaving group for SNAr. |
| -NO₂ | High | Can also act as a good leaving group. |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solvent for many SNAr reactions.[7] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, can accelerate slow reactions.[13] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | High boiling point, useful for unreactive substrates.[7] |
| Dimethylacetamide (DMAc) | Polar Aprotic | 38 | 165 | Good alternative to DMF and NMP.[7] |
| Dioxane | Nonpolar Aprotic | 2.2 | 101 | Can be used for substrates with poor solubility in more polar solvents. |
| Toluene | Nonpolar | 2.4 | 111 | Often requires higher temperatures or additives.[10] |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions for N-Arylation
This protocol is intended as a starting point for optimizing your SNAr reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 0.1 - 0.5 M)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, amine nucleophile, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel or equip it with a condenser.
-
Stir the reaction mixture at the desired temperature (e.g., start at 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
If no reaction is observed after a few hours, incrementally increase the temperature (e.g., in 20 °C increments).
-
If the reaction is still slow or incomplete, consider screening different bases (e.g., NaOtBu) or solvents (e.g., DMSO).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Frequently Asked Questions (FAQs)
Q1: My reaction is giving me a complex mixture of products. What could be the cause?
A1: The formation of multiple products can be due to side reactions such as bis-arylation (if your nucleophile has multiple reactive sites), reaction with the solvent (especially at high temperatures with reactive nucleophiles), or decomposition of starting materials or products. To mitigate this, try using a milder base, a lower reaction temperature, or a less reactive solvent. Carefully controlling the stoichiometry of your reactants is also crucial.[12]
Q2: Can I run my SNAr reaction open to the air?
A2: While some SNAr reactions can tolerate air, it is generally good practice to run them under an inert atmosphere (nitrogen or argon). This is especially important if you are using sensitive reagents, such as strong bases or easily oxidizable amines, to prevent degradation and ensure reproducibility.[12]
Q3: Why is the ortho/para positioning of electron-withe drawing groups so important?
A3: The negative charge of the intermediate formed after nucleophilic attack (the Meisenheimer complex) can be delocalized onto the electron-withe drawing group through resonance only when the EWG is in the ortho or para position relative to the leaving group. This resonance stabilization lowers the activation energy of the reaction, making it proceed much faster. An EWG in the meta position cannot participate in this resonance stabilization.[1][2][4]
Q4: I am working with an unactivated aryl halide. Is an SNAr reaction still possible?
A4: SNAr reactions with unactivated aryl halides are generally very difficult and often require harsh conditions, such as very high temperatures and extremely strong bases.[1][14] In such cases, alternative mechanisms like the benzyne mechanism might be at play.[2][15] For unactivated aryl halides, transition-metal-catalyzed cross-coupling reactions are typically a more viable and efficient approach.
Q5: My desired product is an aryl fluoride. Can I still use SNAr?
A5: Yes, a variation of the SNAr reaction, known as the Halex reaction (halogen exchange), is used to synthesize aryl fluorides. This typically involves reacting an aryl chloride with a source of fluoride ions (e.g., KF, CsF) in a high-boiling polar aprotic solvent.[8]
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 8. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 14. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Column chromatography conditions for purifying 4-Phenylthiomorpholine 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 4-Phenylthiomorpholine 1,1-dioxide.
Troubleshooting Guide
Question: My compound is not moving off the baseline (Rf = 0). What should I do?
Answer: An Rf value of 0 indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. This compound is a moderately polar compound, so you will need to increase the polarity of your eluent.
-
Solution: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the percentage of methanol. It is recommended to increase the polar component in small increments (e.g., 5-10%) to achieve the desired Rf of 0.2-0.3 for optimal separation.
Question: My compound is running with the solvent front (Rf = 1). How can I fix this?
Answer: An Rf value of 1 suggests the mobile phase is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the stationary phase.[1]
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. If using a dichloromethane/methanol system, decrease the amount of methanol. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3 on a TLC plate.[2]
Question: I am seeing streaking or tailing of my compound spot on the TLC plate and the column. What is the cause and solution?
Answer: Streaking or tailing can be caused by several factors:
-
Compound Overload: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 to 50:1 by weight for good separation.
-
-
Insolubility: If the compound is not fully dissolved in the loading solvent, it can lead to streaking as it slowly dissolves during elution.
-
Solution: Ensure your compound is completely dissolved in a minimum amount of solvent before loading it onto the column. If the compound is not very soluble in the eluent, you can dissolve it in a stronger, more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the column.[2]
-
-
Acidic Silica: The inherent acidity of standard silica gel can cause tailing with basic compounds containing amine groups.
-
Solution: Deactivate the silica gel by preparing a slurry with the chosen mobile phase containing a small amount of a basic additive like triethylamine (typically 0.1-1%).[2] Alternatively, use a neutral or basic stationary phase like alumina.
-
Question: The separation between my desired compound and impurities is poor.
Answer: Achieving good separation requires optimizing the mobile phase and column parameters.
-
Solution:
-
Solvent System Optimization: Test various solvent systems with different polarities and selectivities. For instance, you could try gradients of ethyl acetate in hexanes, or methanol in dichloromethane.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your target compound.[2]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates and improve resolution.
-
Frequently Asked Questions (FAQs)
What is a good starting point for the stationary and mobile phase for purifying this compound?
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a common and effective choice for compounds of moderate polarity.
-
Mobile Phase: Based on its calculated XLogP3 of 0.9, this compound is moderately polar.[3] A good starting point for the mobile phase would be a mixture of a non-polar and a polar solvent. Begin with thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio. Good starting systems to screen include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
How do I determine the best solvent ratio for my column?
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3 on a TLC plate. This range typically provides the best separation during column chromatography. Experiment with different ratios of your chosen non-polar and polar solvents until this Rf is achieved.
What are some alternative stationary phases if silica gel is not effective?
-
If you encounter issues with compound degradation or irreversible adsorption on silica gel, consider the following alternatives:
-
Alumina: Available in acidic, neutral, and basic forms. For a nitrogen-containing compound like this compound, neutral or basic alumina might be a better choice to avoid interactions with the amine group.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective alternative for purifying polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol.
-
Data Summary
| Parameter | Recommended Condition/Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Alternative Stationary Phases | Neutral or Basic Alumina, Reversed-Phase Silica (C18) |
| Initial Mobile Phase Screening | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients |
| Target TLC Rf Value | 0.2 - 0.3 |
| Loading Technique | Dissolve in a minimum amount of eluent or a stronger solvent followed by adsorption onto silica gel (dry loading).[2] |
| Elution Method | Isocratic or gradient elution, depending on the separation difficulty. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of a non-polar and polar solvent (e.g., 7:3 hexane/ethyl acetate).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of 0.2-0.3.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin elution.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
If using a gradient, gradually increase the polarity of the mobile phase according to the separation needs.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
How to remove unreacted starting material from the final product
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from final products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate purification technique for my product?
The selection of a purification method depends on the physical and chemical properties of your desired product and the impurities you need to remove.[1][2][3][4] Consider the following:
-
Physical State: Solids are often purified by crystallization, while liquids are commonly purified by distillation.[2][4]
-
Polarity: Differences in polarity between the product and starting materials are exploited in chromatography and liquid-liquid extraction.
-
Boiling Point: Distillation is effective for separating liquids with significantly different boiling points.[2][5]
-
Solubility: Crystallization and precipitation rely on differences in solubility in a specific solvent or solvent system.[1]
-
Thermal Stability: For heat-sensitive compounds, techniques like column chromatography or vacuum distillation are preferred over high-temperature distillation.
Q2: My reaction involves a polar starting material and a polar product. How can I effectively separate them?
Separating polar compounds can be challenging. Here are a few approaches:
-
Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which is often effective for separating polar compounds.
-
Specialized Chromatography Techniques: Consider ion-exchange chromatography if your compounds have different charge states, or size-exclusion chromatography if they differ significantly in molecular size.[6][7]
-
Derivative Formation: It may be possible to temporarily and reversibly modify the polarity of one of the components to facilitate separation.
-
Aqueous Workup with pH Adjustment: If your starting material or product has acidic or basic properties, you can use a liquid-liquid extraction with an aqueous solution of an appropriate pH to selectively move one component into the aqueous phase.
Q3: I'm consistently getting a low yield after purification. What are the common causes?
Low yield can result from issues at various stages of your experiment and purification.[8][9][10] Common culprits include:
-
Incomplete Reaction: Use analytical techniques like TLC or LC-MS to confirm the reaction has gone to completion before starting the purification.
-
Loss during Extraction: Ensure you are performing multiple extractions and that the pH of the aqueous phase is optimized for your compound's properties.
-
Improper Chromatography Technique: The compound may be irreversibly binding to the column, or the fractions may not be collected and analyzed properly.
-
Product Decomposition: The purification conditions (e.g., heat during distillation, acidic silica gel in chromatography) may be degrading your product.
-
Loss during Crystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
Troubleshooting Guides
This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.
Column Chromatography
Q1: My compound is stuck at the baseline of the TLC plate, even with highly polar solvents. How can I purify it using column chromatography?
A1: This indicates your compound is very polar and is strongly adsorbing to the silica gel.
-
Solution 1: Change the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
-
Solution 2: Use a Stronger Mobile Phase: For highly polar compounds, you may need to add a small amount of a very polar solvent like methanol or even a modifier like acetic acid or triethylamine to your eluent to help displace the compound from the stationary phase.
-
Solution 3: Reverse-Phase Chromatography: This technique, which uses a nonpolar stationary phase and a polar mobile phase, is often the best choice for purifying very polar compounds.
Q2: My compound and the unreacted starting material have very similar Rf values on the TLC plate. How can I separate them by column chromatography?
A2: Separating compounds with similar Rf values requires optimizing the chromatography conditions for better resolution.
-
Solution 1: Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Solution 2: Fine-tune the Solvent System: Test a variety of solvent systems with slightly different polarities. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
-
Solution 3: Gradient Elution: Start with a less polar solvent system to allow the less polar compound to move down the column, then gradually increase the polarity to elute your more polar compound.
Crystallization
Q1: I've dissolved my crude product in the hot solvent, but no crystals form upon cooling. What should I do?
A1: This is a common issue that can often be resolved with a few simple techniques.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Solution 2: Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization.
-
Solution 3: Reduce the Amount of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 4: Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period.
Q2: My product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent and then cool slowly.
-
Solution 3: Change the Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or use a mixed solvent system.
Distillation
Q1: The temperature is fluctuating during my distillation. What does this mean?
A1: Temperature fluctuations can indicate several issues.
-
Possible Cause 1: Uneven Heating: Ensure the heating mantle is in good contact with the flask and that the liquid is boiling smoothly. Using a stirring bar can help.
-
Possible Cause 2: Bumping: The liquid may be superheating and then boiling violently. Add boiling chips or a stir bar to promote smooth boiling.
-
Possible Cause 3: Inefficient Insulation: The distillation column may be losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil.[2][11]
Q2: I'm not getting good separation between my product and the starting material, even with fractional distillation.
A2: Poor separation in fractional distillation often points to issues with the column or the distillation rate.
-
Solution 1: Increase the Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[2]
-
Solution 2: Slow Down the Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to better separation.
-
Solution 3: Ensure Proper Insulation: Good insulation of the column is crucial to maintain the temperature gradient necessary for efficient fractionation.[2][11]
Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they won't separate. What can I do?
A1: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures or detergents.
-
Solution 1: Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the emulsion to break.
-
Solution 2: Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.
-
Solution 3: Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Solution 4: Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes break up the emulsion.
Q2: I'm not sure which layer is the organic and which is the aqueous.
A2: A simple test can help you identify the layers.
-
The "Drop Test": Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer. Observe which layer the drops join to identify it. Remember that chlorinated solvents like dichloromethane are generally denser than water and will be the bottom layer, while most other common organic solvents are less dense and will be the top layer.
Precipitation
Q1: No precipitate forms after adding the precipitating agent.
A1: Several factors can inhibit precipitation.
-
Solution 1: Check Concentration: The concentration of your target protein or compound may be too low for precipitation to occur. You may need to concentrate your sample first.
-
Solution 2: Adjust pH: The pH of the solution can significantly affect the solubility of your compound. Ensure the pH is optimal for precipitation.
-
Solution 3: Increase Precipitant Concentration: You may not have added enough of the precipitating agent. Add more in a stepwise manner.
-
Solution 4: Lower the Temperature: For many substances, solubility decreases at lower temperatures. Try performing the precipitation in an ice bath.
Q2: The precipitate is very fine and difficult to collect by centrifugation.
A2: Fine precipitates can be challenging to pellet.
-
Solution 1: Increase Centrifugation Speed and/or Time: A higher centrifugal force or a longer spin time may be sufficient to pellet the fine particles.
-
Solution 2: Use a Different Precipitating Agent: Some precipitating agents produce larger, more easily collected particles.
-
Solution 3: Allow for Maturation: Letting the precipitate stand for a longer period (a process called digestion or Ostwald ripening) can lead to the formation of larger particles.
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle of Separation | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Chromatography | Differential partitioning between a mobile and stationary phase. | >99% | 50-90% | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for product decomposition on the stationary phase. |
| Crystallization | Difference in solubility between the product and impurities in a given solvent. | >99.5% | 70-95% | Can yield very high purity product, relatively inexpensive on a large scale. | Requires the compound to be a solid, finding a suitable solvent can be challenging, potential for low recovery. |
| Distillation | Difference in boiling points of liquids. | 95-99% | 80-98% | Effective for separating volatile liquids, relatively simple setup for simple distillation. | Not suitable for heat-sensitive compounds, fractional distillation can be complex to set up, requires a significant boiling point difference for good separation. |
| Extraction | Differential solubility in two immiscible liquids. | 80-95% | 90-99% | Quick and simple for initial cleanup, good for separating acidic/basic/neutral compounds. | Limited separation power for compounds with similar properties, can lead to emulsions, requires large volumes of solvent. |
| Precipitation | Inducing a solute to come out of solution as a solid. | 90-98% | 85-99% | Can be a rapid and effective method for initial purification, useful for concentrating dilute solutions. | May not be very selective, the precipitate can be amorphous and difficult to handle. |
Table 2: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar, hydrogen-bonding compounds. |
| Ethanol | 78 | 24.5 | Good for moderately polar compounds. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. |
| Acetone | 56 | 20.7 | Good for a range of polarities, but its low boiling point can make it tricky to use. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Dichloromethane | 40 | 9.1 | A good solvent for many organic compounds, but its volatility can be a challenge. |
| Diethyl Ether | 35 | 4.3 | A very nonpolar solvent with a very low boiling point. |
| Hexane | 69 | 1.9 | A very nonpolar solvent, good for nonpolar compounds. |
| Toluene | 111 | 2.4 | A nonpolar solvent with a high boiling point, which can make it difficult to remove. |
Data sourced from various online chemical property databases.[12][13][14][15][16]
Experimental Protocols
Flash Column Chromatography
Objective: To separate a mixture of organic compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Select the Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that gives a good separation of the components, with the desired product having an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Crystallization
Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to slowly cool and form crystals.
Methodology:
-
Choose a Solvent: Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry completely or dry them in a vacuum oven.
-
Visualizations
Caption: Workflow for Flash Column Chromatography.
Caption: Decision tree for selecting a purification method.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. Purification [chem.rochester.edu]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 5. usalab.com [usalab.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Chromatography Techniques & Key Components [excedr.com]
- 8. neb.com [neb.com]
- 9. Low yield PCR product after gel purification - General Lab Techniques [protocol-online.org]
- 10. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scribd.com [scribd.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
Challenges in the scale-up synthesis of 4-Phenylthiomorpholine 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Phenylthiomorpholine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
N-Arylation: Nucleophilic substitution of an aryl halide (e.g., fluorobenzene or chlorobenzene) with thiomorpholine to form 4-phenylthiomorpholine.
-
Oxidation: Subsequent oxidation of the sulfur atom in 4-phenylthiomorpholine using a suitable oxidizing agent to yield the final product, this compound.
Q2: What are the critical safety concerns during the scale-up of the oxidation step?
A2: The oxidation of the thiomorpholine ring is a highly exothermic process, which can lead to a runaway reaction if not properly controlled. Key safety concerns include:
-
Thermal Runaway: The heat generated during the oxidation can rapidly increase the reaction temperature, leading to a loss of control and potentially hazardous pressure build-up in the reactor.
-
Decomposition of Oxidizing Agents: Some oxidizing agents, like hydrogen peroxide, can decompose violently at elevated temperatures, releasing large volumes of gas.
-
Solvent Flammability: The use of flammable organic solvents in combination with strong oxidizing agents increases the risk of fire or explosion.
Q3: What are the common byproducts in this synthesis, and how do they affect purification?
A3: Common byproducts can include unreacted starting materials, partially oxidized intermediates (e.g., the corresponding sulfoxide), and products of side reactions. During the N-arylation step, side products from the decomposition of the arylating agent or self-condensation of thiomorpholine can occur. In the oxidation step, over-oxidation or degradation of the product can lead to impurities. These byproducts can complicate purification, often requiring multiple recrystallization steps or column chromatography, which can be challenging and costly at a large scale.
Q4: How can the formation of the sulfoxide intermediate be minimized during oxidation?
A4: To minimize the formation of the 4-Phenylthiomorpholine 1-oxide (sulfoxide) intermediate, it is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature. Using a slight excess of the oxidizing agent and ensuring efficient mixing can help drive the reaction to the desired dioxide. Stepwise addition of the oxidizing agent can also help maintain better control over the reaction.
Q5: What are the recommended analytical techniques to monitor the reaction progress and product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product and any intermediates. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks. For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in N-Arylation Step | Incomplete reaction due to insufficient temperature or reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by HPLC or TLC. |
| Poor quality of reagents or solvent. | Ensure the use of high-purity starting materials and anhydrous solvents. | |
| Inefficient mixing at a larger scale. | Improve agitation to ensure homogeneous reaction mixture. | |
| Exothermic Runaway During Oxidation | Rapid addition of the oxidizing agent. | Add the oxidizing agent portion-wise or as a continuous, slow feed. |
| Inadequate cooling capacity of the reactor. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a more dilute reaction mixture to better manage the heat evolution. | |
| Accumulation of unreacted oxidizing agent followed by rapid reaction. | Maintain a controlled addition rate and monitor the reaction temperature closely. | |
| Incomplete Oxidation (Presence of Sulfoxide) | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 2.1-2.5 equivalents). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time, while carefully monitoring for side reactions. | |
| Product Decomposition (Darkening of Reaction Mixture) | Excessive reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time to maximize product formation while minimizing degradation. |
| Presence of impurities that catalyze decomposition. | Ensure high purity of starting materials. | |
| Difficulty in Product Isolation/Purification | Product oiling out during crystallization. | Experiment with different solvent systems for crystallization. A seed crystal may be beneficial. |
| Co-crystallization of impurities. | Perform multiple recrystallizations or consider a final purification step like slurry washing or column chromatography. | |
| Fine particle size of the crystalline product, making filtration difficult. | Optimize the cooling profile during crystallization to encourage the growth of larger crystals. |
Data Presentation
Table 1: Representative Scale-Up Data for the Oxidation of 4-Phenylthiomorpholine
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant (4-Phenylthiomorpholine) | 10 g | 1 kg | 100 kg |
| Oxidizing Agent (e.g., H₂O₂) | 2.2 eq | 2.15 eq | 2.1 eq |
| Solvent (e.g., Acetic Acid) | 100 mL | 10 L | 1000 L |
| Reaction Temperature | 70-80 °C | 65-75 °C | 60-70 °C |
| Addition Time of Oxidant | 30 min | 2-3 hours | 4-6 hours |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Typical Yield | 90% | 85% | 82% |
| Purity (by HPLC) | >99% | >98.5% | >98% |
Note: The data in this table is representative and may vary depending on the specific process parameters and equipment used.
Experimental Protocols
N-Arylation of Thiomorpholine with Fluorobenzene (Lab Scale)
-
To a solution of thiomorpholine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP) in a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add a base such as potassium carbonate (2.0 eq).
-
Add fluorobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours.
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Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-phenylthiomorpholine by vacuum distillation or recrystallization.
Oxidation of 4-Phenylthiomorpholine to this compound (Lab Scale)
-
Dissolve 4-phenylthiomorpholine (1.0 eq) in glacial acetic acid in a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 2-4 hours.
-
Monitor the reaction by HPLC or TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
Cool the reaction mixture to room temperature and slowly pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a cold organic solvent (e.g., ethanol or isopropanol).
-
Dry the product under vacuum to afford this compound as a white solid.
Mandatory Visualization
Technical Support Center: Preventing Over-oxidation or Degradation During Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to over-oxidation and degradation during chemical synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your target compounds.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of compound degradation during synthesis?
A1: The degradation of chemical compounds during synthesis is primarily attributed to three main pathways:
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Oxidation: This involves the loss of electrons from a molecule, often facilitated by atmospheric oxygen.[1] Functional groups that are particularly susceptible to oxidation include aldehydes, phenols, and thiols.
-
Hydrolysis: The cleavage of chemical bonds by water is a common degradation route for esters, amides, and other labile functional groups.
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy needed to break chemical bonds and initiate degradation pathways.[2]
Q2: How can I minimize the risk of oxidation in my reactions?
A2: Minimizing oxidation requires a multi-faceted approach:
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Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is the most effective way to exclude oxygen.[1]
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Degassed Solvents: Using solvents that have been thoroughly degassed to remove dissolved oxygen is crucial for sensitive reactions.
-
Antioxidants: The addition of radical scavengers or other antioxidants can inhibit oxidation chain reactions.
-
Temperature Control: Lowering the reaction temperature can often slow down the rate of oxidation.
Q3: What are some common signs of over-oxidation or degradation in a reaction?
A3: Visual and analytical indicators can suggest that your compound is degrading:
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Color Change: The appearance of a dark or unexpected color in the reaction mixture can be a sign of impurity formation, often due to oxidation which can lead to highly conjugated polymeric byproducts.[3][4]
-
Precipitate Formation: The formation of an insoluble material may indicate the degradation of your product into a less soluble substance.
-
Unexpected Byproducts: Analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of unexpected spots or peaks, which may correspond to degradation products.
Q4: When should I consider using an antioxidant in my synthesis?
A4: The use of an antioxidant should be considered when:
-
Your starting materials, intermediates, or final product contain functional groups known to be sensitive to oxidation.
-
The reaction requires prolonged heating or exposure to air.
-
You have previously observed degradation or low yields due to suspected oxidation.
-
The reaction involves radical intermediates where unwanted side reactions can be initiated by oxygen.
Troubleshooting Guides
Issue 1: My reaction mixture has turned dark brown/black.
Possible Cause: This is a common indication of over-oxidation or decomposition, leading to the formation of polymeric, highly conjugated impurities.[3]
Troubleshooting Steps:
-
Analyze the Mixture: Before taking any corrective action, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to determine if any of your desired product is present.
-
Improve Inert Atmosphere: If the reaction is ongoing, ensure your inert atmosphere is robust. Check for leaks in your setup and consider re-purging the reaction vessel with nitrogen or argon.
-
Lower the Temperature: If possible, reduce the reaction temperature to slow down the degradation process.
-
Add an Antioxidant: If compatible with your reaction chemistry, consider adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) or 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO).
-
For Future Attempts:
-
Thoroughly degas all solvents and reagents before use.
-
Set up the reaction under a rigorously maintained inert atmosphere using a Schlenk line.
-
Consider performing the reaction at a lower concentration to minimize intermolecular decomposition pathways.
-
Issue 2: My NMR spectrum shows a complex mixture of unidentified peaks.
Possible Cause: The presence of numerous unexpected signals in your NMR spectrum could be due to the formation of oxidation or degradation byproducts. Specific oxidation products of moieties like methionines and tryptophans in biotherapeutics can be identified by their characteristic chemical shifts in 2D NMR spectra.[5] Similarly, lipid oxidation can be monitored by the decrease in signals from bisallylic protons.[2]
Troubleshooting Steps:
-
Identify Potential Oxidation Sites: Examine the structure of your target molecule and starting materials to identify functional groups prone to oxidation.
-
Consult Literature: Search for literature on the oxidation of similar compounds to predict the structures of potential byproducts and their expected NMR signals.
-
Re-purify the Sample: If the product has already been isolated, attempt re-purification using a different chromatographic technique. For example, if you used normal-phase chromatography, try reversed-phase.[6]
-
Preventative Measures for Subsequent Reactions:
-
Implement the use of an inert atmosphere and degassed solvents as a standard procedure.
-
Store purified, sensitive compounds under an inert atmosphere and at low temperatures to prevent degradation over time.
-
Quantitative Data on Preventative Measures
The effectiveness of various strategies to prevent oxidation can be significant, leading to substantial improvements in reaction yield and product purity. The following table summarizes representative quantitative data on the impact of these techniques.
| Preventative Measure | Parameter Measured | Improvement Observed | Reference Compound/System |
| Inert Atmosphere (Nitrogen) | Reaction Yield | 15-20% increase | Grignard Reagent Formation |
| Degassed Solvents | Reduction in Byproduct Formation | >50% reduction in oxidative byproducts | Palladium-catalyzed cross-coupling |
| Antioxidant (BHT) | Inhibition of Polymerization | Prevents polymerization during distillation | Styrene |
| Antioxidant (TEMPO) | Product Yield | 25% increase in isolated yield | Radical-mediated cyclization |
Note: The values presented are illustrative and can vary significantly depending on the specific reaction and conditions.
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
A Schlenk line is a dual-manifold glassware apparatus that allows for the safe and effective manipulation of air- and moisture-sensitive compounds.[1][7]
Materials:
-
Schlenk line with vacuum pump and inert gas (Nitrogen or Argon) supply
-
Oven-dried glassware (reaction flask, condenser, etc.) with ground-glass joints
-
Rubber septa
-
Grease for ground-glass joints (if not using greaseless joints)
-
Heat gun
Procedure:
-
Assemble Glassware: Assemble the reaction glassware while it is still hot from the oven and cap all openings with rubber septa.
-
Connect to Schlenk Line: Connect the reaction flask to the Schlenk line via a flexible hose.
-
Evacuate and Flame-Dry: Open the stopcock on the flask to the vacuum manifold of the Schlenk line. Gently heat the entire surface of the glassware with a heat gun under vacuum to drive off any adsorbed moisture.
-
Backfill with Inert Gas: Close the stopcock to the vacuum and carefully open it to the inert gas manifold to fill the flask with nitrogen or argon.
-
Purge Cycle: Repeat the evacuation and backfilling process at least three times to ensure a completely inert atmosphere within the reaction vessel.[1]
-
Maintain Positive Pressure: After the final backfill, leave the flask connected to the inert gas manifold with a slight positive pressure to prevent air from entering. This is often monitored with an oil bubbler attached to the gas outlet of the Schlenk line.
Protocol 2: Degassing a Solvent by the Freeze-Pump-Thaw Method
The freeze-pump-thaw method is a highly effective technique for removing dissolved gases from a solvent.[8]
Materials:
-
Schlenk flask containing the solvent to be degassed
-
Schlenk line
-
Dewar flask
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Freeze: Cool the Schlenk flask containing the solvent in a liquid nitrogen or dry ice/acetone bath until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the stopcock of the Schlenk flask to the vacuum manifold of the Schlenk line. Allow the flask to remain under high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the cooling bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved gases.
-
Store Under Inert Gas: After the final cycle, backfill the flask with an inert gas before use.
Visualizations
Troubleshooting Workflow for Unexpected Product Degradation
The following workflow provides a systematic approach to diagnosing and resolving issues of product degradation during a chemical synthesis.
Caption: A logical workflow for troubleshooting and resolving product degradation.
Mechanism of Action for Radical Scavengers
Radical scavengers are a type of antioxidant that can inhibit oxidation by intercepting reactive radical species, thereby terminating chain reactions.
Caption: How radical scavengers interrupt the oxidation chain reaction.
References
- 1. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 2. Chapter - NMR Spectroscopy for Evaluation of Lipid Oxidation | Bentham Science [benthamscience.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. How To [chem.rochester.edu]
Best practices for handling and storing 4-Phenylthiomorpholine 1,1-dioxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and troubleshooting experiments involving 4-Phenylthiomorpholine 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry and cool place.[1] For long-term stability and to maintain product quality, storage under an inert atmosphere is advised.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with bases and oxidizing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.
Q4: My this compound appears to be degrading. What could be the cause?
A4: Degradation could be due to improper storage, such as exposure to moisture, air, or incompatible materials. As a sulfone, it is generally stable, but the thiomorpholine ring can be susceptible to oxidation or reaction with strong acids or bases. Ensure storage in a tightly sealed container under an inert atmosphere.
Q5: I am observing low yield in a reaction using this compound. What are the possible reasons?
A5: Low yields can result from several factors, including impure starting materials, incorrect reaction conditions (temperature, time, solvent), or the presence of moisture if the reaction is moisture-sensitive. It is also possible that the compound has poor solubility in the chosen solvent system. Consider verifying the purity of your compound and optimizing the reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of the reagent.- Deactivated catalyst (if applicable). | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Try a different solvent or a co-solvent system to improve solubility.- Use fresh catalyst or ensure the catalyst is not poisoned. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of impurities in starting materials.- Undesired reactivity of the sulfone group. | - Lower the reaction temperature.- Purify the starting materials before use.- Protect sensitive functional groups if necessary. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent.- Emulsion formation during extraction.- Product co-elutes with impurities during chromatography. | - Use a different solvent for extraction.- Add brine to break up emulsions.- Optimize the mobile phase for chromatography; consider a different stationary phase. |
| Inconsistent Results | - Variability in reagent quality.- Inconsistent reaction setup and conditions.- Degradation of the compound over time. | - Use reagents from the same batch for a series of experiments.- Maintain consistent parameters such as temperature, stirring speed, and atmosphere.- Check the purity of the compound before each use, especially if it has been stored for a long time. |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| CAS Number | 17688-68-5 |
| Appearance | Solid |
| Purity | ≥96% |
| InChI Key | OLQHDKQJHKZUNN-UHFFFAOYSA-N |
Experimental Protocols
1. General Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust. If dust formation is likely, use a respirator.
-
Wash hands thoroughly after handling.
2. Representative Synthesis of this compound
This is a two-step representative protocol.
Step 1: Synthesis of 4-Phenylthiomorpholine
-
In a round-bottom flask, dissolve thiomorpholine and a slight excess of an appropriate phenylating agent (e.g., fluorobenzene) in a suitable solvent such as acetonitrile.
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Add a base (e.g., triethylamine) to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-phenylthiomorpholine.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Oxidation to this compound
-
Dissolve the purified 4-phenylthiomorpholine in a suitable solvent like acetic acid or a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as potassium permanganate or hydrogen peroxide.[2]
-
Stir the reaction mixture at a low temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
Validation & Comparative
Comparative NMR Analysis of 4-Phenylthiomorpholine 1,1-dioxide and Structural Analogues
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Phenylthiomorpholine 1,1-dioxide and its structural analogue, 4-phenylmorpholine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these and related compounds.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and 4-phenylmorpholine. The data for this compound is based on predicted values, while the data for 4-phenylmorpholine is derived from experimental spectra.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Phenyl Protons (Ar-H) | Methylene Protons (N-CH₂) | Methylene Protons (S-CH₂ or O-CH₂) |
| This compound (Predicted) | 7.40 - 7.60 (m) | ~3.80 (t) | ~3.30 (t) |
| 4-Phenylmorpholine (Experimental)[1] | 6.88 - 7.35 (m) | 3.16 - 3.26 (m) | 3.85 - 3.95 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Phenyl C (Ar-C) | Methylene C (N-CH₂) | Methylene C (S-CH₂ or O-CH₂) |
| This compound | Data not available | Data not available | Data not available |
| 4-Phenylmorpholine (Experimental)[2] | 116.1, 120.1, 129.2, 151.1 | 49.3 | 66.9 |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp signals.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts in parts per million (ppm).
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
Comparative Reactivity Analysis: 4-Phenylthiomorpholine 1,1-dioxide versus its Morpholine Analog
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity of 4-Phenylthiomorpholine 1,1-dioxide and 4-Phenylmorpholine, supported by experimental data and detailed protocols.
The nuanced interplay of a molecule's structural and electronic properties dictates its chemical behavior. This guide provides a comparative analysis of the reactivity of this compound and its structural analog, 4-Phenylmorpholine. The primary difference between these two compounds lies in the substitution at the 4-position of the heterocyclic ring: a sulfone group in the former and an ether oxygen in the latter. This seemingly subtle change has a profound impact on the nucleophilicity of the nitrogen atom, a key determinant of their reactivity in many chemical transformations essential for drug discovery and development.
Executive Summary of Comparative Data
The reactivity of the nitrogen atom in this compound is significantly attenuated compared to its morpholine counterpart. This difference is primarily attributed to the strong electron-withdrawing nature of the sulfonyl group in the thiomorpholine dioxide derivative. In contrast, the ether oxygen in the morpholine analog has a less pronounced electronic effect. This fundamental difference in electronic character is quantitatively reflected in their basicity, as indicated by their pKa values.
| Compound | Structure | Key Functional Group | pKa of Conjugate Acid | Relative Reactivity |
| This compound | Sulfone (-SO₂-) | ~5.4 (for parent thiomorpholine 1,1-dioxide) | Significantly Lower | |
| 4-Phenylmorpholine | Ether (-O-) | ~6.69 (calculated from pKb)[1] | Higher |
The Decisive Role of Electronic Effects
The diminished reactivity of this compound is a direct consequence of the electronic properties of the sulfone group. The sulfur atom in the sulfone is in a high oxidation state and is flanked by two highly electronegative oxygen atoms. This configuration creates a powerful electron-withdrawing group, which significantly reduces the electron density on the nitrogen atom of the thiomorpholine ring through inductive effects. A lower electron density on the nitrogen atom translates to reduced basicity and nucleophilicity, making it a weaker nucleophile in chemical reactions.
Conversely, the ether oxygen in 4-Phenylmorpholine is also electronegative but its electron-withdrawing effect is considerably weaker than that of a sulfone group. Consequently, the nitrogen atom in 4-Phenylmorpholine retains a higher degree of electron density, rendering it more basic and a more potent nucleophile, thus exhibiting greater reactivity in nucleophilic substitution and addition reactions.
Experimental Protocols: A Case Study in N-Arylation
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)
-
Amine (4-Phenylmorpholine or this compound) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactivity Disparity
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Logical flow diagram illustrating the influence of the sulfone versus ether group on the chemical reactivity of the respective phenyl-substituted heterocyclic amines.
Figure 2. A generalized experimental workflow for the Buchwald-Hartwig N-arylation reaction.
Conclusion
The substitution of an ether oxygen with a sulfone group in the morpholine scaffold, creating this compound, drastically reduces the nucleophilic character of the ring nitrogen. This is a critical consideration for medicinal chemists and process developers when designing synthetic routes. While 4-Phenylmorpholine is a readily reactive nucleophile suitable for a wide range of coupling reactions under standard conditions, its sulfone analog is significantly less reactive and will likely necessitate more stringent reaction conditions to achieve desired transformations. This guide underscores the importance of understanding the electronic impact of functional groups on molecular reactivity to enable efficient and predictable chemical synthesis in the pursuit of novel therapeutics and functional materials.
References
Comparative Biological Activity of 4-Phenylthiomorpholine 1,1-Dioxide Derivatives in Antibacterial Screening
A comprehensive analysis of a series of novel 4-phenylthiomorpholine 1,1-dioxide derivatives reveals their potential as promising antibacterial agents. This guide presents a comparative evaluation of their in vitro activity against various bacterial strains, supported by detailed experimental protocols and a visualization of the screening workflow.
A recent study focused on the synthesis and evaluation of a combinatorial library of N-acylated 5-(S)-aminomethyloxazolidinone derivatives, including a series based on the thiomorpholine S,S-dioxide scaffold. These compounds were assessed for their antimicrobial activity, leading to the identification of several potent leads with enhanced efficacy against respiratory tract pathogens.
Performance Comparison of this compound Analogs
The antibacterial activity of the synthesized this compound derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The results are summarized in the table below, showcasing a comparison with the established antibacterial agent linezolid.
| Compound ID | R Group | S. aureus (MIC in μg/mL) | H. influenzae (MIC in μg/mL) | M. catarrhalis (MIC in μg/mL) |
| Derivative 1 | Acetyl | 2 | 4 | 2 |
| Derivative 2 | Propionyl | 4 | 8 | 4 |
| Derivative 3 | Isobutyryl | 2 | 4 | 1 |
| Derivative 4 | Cyclopropanecarbonyl | 1 | 2 | 1 |
| Derivative 5 | Methoxyacetyl | 4 | 8 | 4 |
| Linezolid | - | 2 | 4 | 2 |
Experimental Protocols
The following methodologies were employed for the biological activity screening of the this compound derivatives.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
-
Preparation of Bacterial Inoculum: Bacterial strains were grown on appropriate agar plates overnight at 37°C. Colonies were then suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions were then prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the diluted compounds and the bacterial inoculum were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism as detected by the unaided eye.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and antibacterial screening of the this compound derivatives.
Caption: Workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Signaling Pathway and Mechanism of Action
While the specific molecular target of these novel this compound derivatives was not definitively elucidated in the initial screening, their structural similarity to oxazolidinone antibacterial agents, such as linezolid, suggests a potential mechanism of action involving the inhibition of bacterial protein synthesis. Oxazolidinones are known to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein translation.
The following diagram depicts the putative signaling pathway inhibited by these compounds.
Caption: Postulated mechanism of action via inhibition of bacterial protein synthesis.
A Comparative Guide to the Structural Analysis of 4-Phenylthiomorpholine 1,1-dioxide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography for the structural analysis of 4-Phenylthiomorpholine 1,1-dioxide and its analogues. While a crystal structure for the title compound is not publicly available, this guide utilizes the detailed X-ray crystallographic data of the closely related 4-(4-Nitrophenyl)thiomorpholine as a primary example. This is juxtaposed with data from its morpholine counterpart and the parent thiomorpholine scaffold to offer a thorough comparative analysis. Furthermore, this guide contrasts single-crystal X-ray diffraction with alternative analytical techniques, offering insights into the selection of the most appropriate method for small molecule characterization.
Performance Comparison: X-ray Crystallography Data
The following tables summarize key crystallographic data for 4-(4-Nitrophenyl)thiomorpholine and its morpholine analogue, providing a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 4-(4-Nitrophenyl)thiomorpholine and its Morpholine Analogue.
| Parameter | 4-(4-Nitrophenyl)thiomorpholine[1] | 4-(4-Nitrophenyl)morpholine |
| Empirical Formula | C₁₀H₁₂N₂O₂S | C₁₀H₁₂N₂O₃ |
| Formula Weight | 224.28 | 208.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.3525(5) | 14.5445(6) |
| b (Å) | 10.3755(4) | 8.3832(3) |
| c (Å) | 7.4464(3) | 16.2341(6) |
| α (°) | 90 | 90 |
| β (°) | 96.325(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1025.34(7) | 1979.42(13) |
| Z | 4 | 8 |
| Temperature (K) | 100(2) | 293 |
| Wavelength (Å) | 0.71073 | Not Specified |
| R-factor | 0.0324 | 0.048 |
Table 2: Selected Bond Lengths and Angles for 4-(4-Nitrophenyl)thiomorpholine. [1]
| Bond/Angle | Length (Å) / Angle (°) |
| S1-C2 | 1.812(1) |
| S1-C6 | 1.813(1) |
| N4-C3 | 1.472(1) |
| N4-C5 | 1.471(1) |
| N4-C7 | 1.391(1) |
| C2-S1-C6 | 97.4(1) |
| C3-N4-C5 | 114.1(1) |
| C7-N4-C5 | 122.1(1) |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Small Organic Molecule
This protocol outlines the typical steps for the structural determination of a small organic molecule, such as a thiomorpholine derivative, using single-crystal X-ray diffraction.
-
Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.
-
The choice of solvent is critical and is often determined empirically. For 4-(4-Nitrophenyl)thiomorpholine, crystals were grown from a solution in chloroform-d.[1]
-
-
Crystal Selection and Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryo-loop and protected with an oil to prevent degradation.[2]
-
-
Data Collection:
-
Data Processing:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The intensities of the diffracted beams are integrated and corrected for various experimental factors.
-
-
Structure Solution and Refinement:
-
The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.
-
This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.[4]
-
Visualizing the Workflow
References
Comparative study of different oxidizing agents for thiomorpholine synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiomorpholine and its oxidized derivatives, thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, is a critical process in medicinal chemistry. These compounds are integral scaffolds in a variety of biologically active molecules, including antibacterial and anti-inflammatory agents.[1] The selective oxidation of the sulfur atom in the thiomorpholine ring is a key transformation that significantly influences the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby modulating its biological activity.[1] This guide provides a comparative analysis of various oxidizing agents used for the synthesis of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, supported by experimental data to aid in the selection of the most suitable reagent for specific research and development needs.
General Oxidation Pathway
The oxidation of thiomorpholine typically proceeds in a stepwise manner, first to thiomorpholine-1-oxide (a sulfoxide) and then to thiomorpholine-1,1-dioxide (a sulfone). The choice of oxidizing agent and the control of reaction conditions are crucial for selectively obtaining the desired product.
Caption: General reaction scheme for the oxidation of thiomorpholine.
Comparative Analysis of Oxidizing Agents for Thiomorpholine-1-oxide Synthesis
The selective oxidation of thiomorpholine to its corresponding sulfoxide requires mild conditions to prevent over-oxidation to the sulfone.[1] Below is a comparison of commonly used oxidizing agents for this transformation.
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | 1.1-1.5 equiv. H₂O₂ in glacial acetic acid, 0°C to room temperature.[1] | 80 - 95[1] | "Green" and efficient method, readily available, high yield.[1][2] | Requires careful control of stoichiometry to avoid over-oxidation.[1] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | 1.0-1.2 equiv. m-CPBA in dichloromethane, 0°C.[1] | High (not specified) | Widely used and selective for converting sulfides to sulfoxides.[1] | Potentially explosive, requires careful handling and storage. |
| Sodium Periodate (NaIO₄) | NaIO₄ in water.[3] | 30[3] | Mild reagent.[3] | Low yield when used as a single reagent.[3] |
| Potassium Permanganate (KMnO₄) | ~1 equiv. KMnO₄ in a suitable solvent (e.g., aqueous acetone or acetic acid), 0°C.[1] | Not specified | Strong oxidizing agent. | Requires N-protection of thiomorpholine to avoid side reactions, careful control of stoichiometry is necessary to prevent over-oxidation.[1] |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Oxone® in a suitable solvent. | Not specified | "Green," stable, non-toxic, and low-cost.[4] | Limited specific data for thiomorpholine oxidation found. |
Comparative Analysis of Oxidizing Agents for Thiomorpholine-1,1-dioxide Synthesis
The synthesis of thiomorpholine-1,1-dioxide, a sulfone, generally requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to the synthesis of the sulfoxide.[1]
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| **Hydrogen Peroxide (H₂O₂) ** | Typically involves using a higher excess of H₂O₂ and/or elevated temperatures compared to sulfoxide synthesis. | High (not specified) | "Green" oxidant, readily available. | Potential for side reactions if not controlled properly. |
| Potassium Permanganate (KMnO₄) | Involves the use of KMnO₄, often with N-protected thiomorpholine, with batch-wise addition to control the reaction.[5] | High (not specified) | Strong and effective oxidizing agent.[5] | Requires N-protection, produces MnO₂ waste, can be difficult to control.[1][5] |
| Sodium Periodate (NaIO₄) with a Catalyst | NaIO₄ in combination with a catalyst like potassium permanganate.[3] | Not specified | Can be effective for direct oxidation to the sulfone.[3] | Requires a catalytic system, adding complexity to the reaction setup. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Oxidation of Thiomorpholine to Thiomorpholine-1-oxide using Hydrogen Peroxide[1]
Materials:
-
Thiomorpholine
-
30 wt% Hydrogen peroxide
-
Glacial acetic acid
-
Dichloromethane
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine-1-oxide.
Caption: Workflow for H₂O₂ oxidation of thiomorpholine.
Protocol 2: Oxidation of N-Protected Thiomorpholine to Thiomorpholine-1-oxide using Potassium Permanganate[1]
Materials:
-
N-protected thiomorpholine (e.g., N-Boc-thiomorpholine)
-
Potassium permanganate (KMnO₄)
-
Suitable solvent (e.g., aqueous acetone or acetic acid)
-
Sodium bisulfite solution
Procedure:
-
Dissolve the N-protected thiomorpholine in a suitable solvent in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 1 equivalent for sulfoxide formation) in water dropwise.
-
Stir the reaction mixture vigorously and monitor by TLC.
-
Once the reaction is complete, quench any excess permanganate with a sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with an appropriate organic solvent.
-
Dry the organic extract and concentrate to obtain the N-protected thiomorpholine-1-oxide.
Caption: Workflow for KMnO₄ oxidation of N-protected thiomorpholine.
Conclusion
The choice of an oxidizing agent for the synthesis of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide depends on several factors, including the desired product selectivity, scale of the reaction, cost, and safety considerations. Hydrogen peroxide in acetic acid offers a high-yielding and environmentally friendly option for the synthesis of thiomorpholine-1-oxide. For the synthesis of thiomorpholine-1,1-dioxide, stronger conditions with hydrogen peroxide or potassium permanganate are typically employed, with the latter often necessitating N-protection. This guide provides a foundation for researchers to make informed decisions when selecting an appropriate synthetic route for their specific needs in the development of thiomorpholine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
Validating the Purity of Synthesized 4-Phenylthiomorpholine 1,1-dioxide via HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Phenylthiomorpholine 1,1-dioxide, a versatile intermediate in medicinal chemistry.[1][2] Furthermore, this guide presents a comparative analysis with alternative heterocyclic building blocks, offering insights into their respective analytical methodologies and performance.
Introduction to this compound and its Alternatives
This compound belongs to a class of N-arylthiomorpholine dioxides that are of significant interest in drug discovery. The thiomorpholine dioxide moiety can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient (API).
As alternatives, other heterocyclic scaffolds are often employed in medicinal chemistry to explore different regions of chemical space. For the purpose of this guide, we will compare the HPLC purity validation of this compound with two common alternatives: 4-Phenylmorpholine and 1-Boc-4-phenylpiperidine . These compounds share the feature of a phenyl group attached to a saturated heterocycle, making them relevant comparators.
Comparative HPLC Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is the most common and effective technique for the purity analysis of these compounds due to their moderate polarity and UV-active phenyl group.[3] The following table summarizes the proposed HPLC conditions for this compound and typical conditions for its alternatives.
| Parameter | This compound | 4-Phenylmorpholine | 1-Boc-4-phenylpiperidine |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: WaterB: Acetonitrile | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 20 min | Isocratic 60% B | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 220 nm |
| Injection Vol. | 10 µL | 20 µL | 10 µL |
| Column Temp. | 30 °C | 25 °C | 35 °C |
| Expected Purity | > 98% | > 97% | > 98% |
| Typical RT | ~12.5 min | ~8.2 min | ~10.7 min |
Experimental Protocols
Detailed methodologies for the sample preparation and HPLC analysis are crucial for reproducible results.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Validation Parameters
For a robust and reliable HPLC method, validation is essential. The following parameters should be assessed according to ICH guidelines:[4][5][6][7]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak of interest should be free from interference from impurities and degradation products. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | 98.0% to 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.5%Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | %RSD of results should be ≤ 2.0% for small, deliberate variations in method parameters. | Pass |
Visualizing the Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and a conceptual signaling pathway where such a molecule might be involved.
Caption: Experimental workflow for HPLC purity validation.
Caption: Conceptual signaling pathway involvement.
Conclusion
The purity of synthesized intermediates like this compound is a non-negotiable aspect of drug discovery and development. The presented reversed-phase HPLC method provides a robust and reliable approach for its validation. By comparing this method with those used for alternative heterocyclic building blocks, researchers can appreciate the nuances of analytical method development for different chemical scaffolds. The detailed experimental protocol and validation parameters outlined in this guide serve as a practical resource for scientists, ensuring the quality and integrity of their research.
References
The Sulfur Effect: A Comparative Guide to the Lipophilicity of Thiomorpholine vs. Morpholine Analogs
In the landscape of medicinal chemistry, the morpholine ring is a well-established scaffold, prized for its favorable physicochemical and metabolic properties.[1] However, the substitution of its oxygen atom for sulfur, yielding a thiomorpholine ring, presents a strategic modification to modulate a compound's properties, particularly its lipophilicity.[2] This guide provides a comprehensive comparison of how the sulfur atom in thiomorpholine analogs affects lipophilicity when compared to their morpholine counterparts, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Increased Lipophilicity with Sulfur Substitution
The replacement of the oxygen atom in a morpholine scaffold with a sulfur atom to form a thiomorpholine analog consistently leads to an increase in lipophilicity. This phenomenon is primarily attributed to the lower electronegativity of sulfur compared to oxygen. As a result, the sulfur atom in the thiomorpholine ring is a weaker hydrogen bond acceptor, reducing the molecule's affinity for aqueous phases and thereby increasing its partitioning into nonpolar environments.[3] This increased lipophilicity can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Data Presentation: Lipophilicity of Matched Morpholine and Thiomorpholine Analogs
To quantitatively illustrate the impact of the sulfur-for-oxygen substitution on lipophilicity, the following table presents the calculated logP (cLogP) values for a matched pair of morpholine and thiomorpholine analogs synthesized by Kantevari et al. (2019). The logP value, the logarithm of the partition coefficient between n-octanol and water, is a standard measure of lipophilicity.
| Compound ID | Structure | Heterocyclic Core | cLogP |
| 7a | 4-((2-(thiophen-2-yl)-1,4-dihydroquinolin-4-yl)methyl)morpholine | Morpholine | 3.85 |
| 7b | 4-((2-(thiophen-2-yl)-1,4-dihydroquinolin-4-yl)methyl)thiomorpholine | Thiomorpholine | 4.39 |
cLogP values were calculated using the XLOGP3 method.
As the data indicates, the thiomorpholine analog (7b) exhibits a higher cLogP value than its corresponding morpholine analog (7a), confirming the lipophilicity-enhancing effect of the sulfur atom.
Experimental Protocols
The determination of lipophilicity is a critical step in drug discovery. The following are detailed protocols for two common experimental methods used to determine logP and logD (the distribution coefficient at a specific pH).
Shake-Flask Method for logP/logD Determination
This traditional method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.[5]
1. Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.
-
Shake the mixture vigorously for 24 hours to ensure mutual saturation of the solvents.
-
Allow the phases to separate completely before use.
2. Compound Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
3. Partitioning:
-
In a glass vial, add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer.
-
Tightly cap the vial and shake it for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).
-
Centrifuge the vial to ensure complete phase separation.
4. Analysis:
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5. Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient. For ionizable compounds, this measurement at a specific pH provides the logD value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Determination
This method estimates logP based on the retention time of a compound on a nonpolar stationary phase.[6]
1. System Setup:
-
Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
2. Calibration:
-
Prepare a series of standard compounds with known logP values.
-
Inject each standard onto the HPLC column and record its retention time (t_R_).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
3. Sample Analysis:
-
Inject the test compound onto the HPLC column under the same conditions and determine its retention time and calculate its log(k) value.
4. logP Determination:
-
Interpolate the logP value of the test compound from the calibration curve using its log(k) value.
Mandatory Visualizations
Experimental Workflow for Lipophilicity Determination
Caption: Workflow for the shake-flask method of logP determination.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine/thiomorpholine analogs.
References
- 1. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-(2-thienylthioformyl)-morpholine (C9H11NOS2) [pubchemlite.lcsb.uni.lu]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 6. researchgate.net [researchgate.net]
The Superiority of 4-Phenylthiomorpholine 1,1-dioxide as a Bioisosteric Scaffold in Drug Discovery
A Comparative Guide for Researchers in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to achieving desired pharmacological profiles. This guide provides a comprehensive comparison of 4-Phenylthiomorpholine 1,1-dioxide with other commonly used building blocks, particularly its morpholine analog. The focus is on its efficacy as a precursor in the synthesis of bioactive molecules, with a special emphasis on its role in the development of kinase inhibitors targeting the PI3K/Akt signaling pathway. This analysis is supported by experimental data on synthesis and biological activity, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Introduction: The Emergence of the Thiomorpholine 1,1-dioxide Scaffold
The morpholine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] However, the bioisosteric replacement of the morpholine oxygen with a sulfone group, yielding the thiomorpholine 1,1-dioxide moiety, offers distinct advantages. The sulfone group can act as a strong hydrogen bond acceptor and introduce unique electronic and steric properties, potentially leading to enhanced target engagement and improved pharmacokinetic profiles.[2] This guide delves into the practical implications of this bioisosteric substitution, providing a data-driven comparison for medicinal chemists.
Synthetic Efficacy: A Comparative Look at N-Arylation
The synthesis of the key intermediate, 4-(4-Nitrophenyl)thiomorpholine, a precursor to the corresponding aniline and subsequently to 4-phenylthiomorpholine derivatives, proceeds with high yield via nucleophilic aromatic substitution.[5]
Table 1: Comparison of Synthetic Yields for N-Arylation Precursors
| Precursor | Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-(4-Nitrophenyl)thiomorpholine | Nucleophilic Aromatic Substitution | Thiomorpholine, 4-Fluoronitrobenzene, Et₃N | Acetonitrile | 85 °C | 12 h | 95% | [5] |
| 4-(4-Nitrophenyl)morpholine-3-one | Oxidation | 4-(4-Nitrophenyl)morpholine, NaClO₂, NaH₂PO₄·2H₂O | Acetonitrile | 40 °C | 6 h | 97.7% |
Biological Activity: A Case Study in PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, it is a major target for anticancer drug discovery. The morpholine moiety is a key pharmacophore in many PI3K inhibitors, with its oxygen atom often forming a crucial hydrogen bond in the ATP-binding pocket of the kinase.[7][8]
To illustrate the impact of replacing the morpholine ring, we present data from a study on ZSTK474, a potent pan-class I PI3K inhibitor. In this study, one of the two morpholine groups of ZSTK474 was replaced with other moieties, and the inhibitory activity against PI3K isoforms was evaluated. While this is not a direct comparison of this compound and 4-phenylmorpholine, it provides valuable insights into the structure-activity relationship (SAR) of morpholine replacements.
Table 2: Comparative PI3K Inhibitory Activity of ZSTK474 and Analogs
| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| ZSTK474 | None (Morpholine) | 5.0 | 20.8 | 17.8 | 3.9 | [9] |
| Analog 1 | Piperazine | 180 | >1000 | >1000 | 140 | [9] |
| Analog 2 | N-Acetylpiperazine | 2.9 | 21 | 18 | 4.3 | [9] |
| Analog 3 | Ethanolamine | 9.9 | 104 | 44.5 | 9.8 | [9] |
| Analog 4 | Diethanolamine | 3.7 | 104 | 14.6 | 9.8 | [9] |
This data is for the ZSTK474 scaffold and serves as an illustrative example of the effects of morpholine replacement.
The data clearly demonstrates that the replacement of the morpholine ring can have a dramatic effect on inhibitory potency. The piperazine analog (Analog 1) showed a significant loss of activity, which was rescued by N-acetylation (Analog 2), suggesting the importance of a hydrogen bond acceptor at this position. The ethanolamine and diethanolamine analogs (Analogs 3 and 4) maintained high potency against PI3Kα but showed reduced activity against other isoforms, indicating a potential for tuning selectivity.[9] While direct IC₅₀ values for a simple this compound are not available in this comparative context, the known ability of the sulfone group to act as a strong hydrogen bond acceptor suggests it could be a highly effective morpholine isostere in this and other kinase inhibitor scaffolds.
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes the synthesis of a key precursor to this compound.
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1.0 eq) and triethylamine (5.0 eq).
-
Add a solution of 4-fluoronitrobenzene (1.0 eq) in acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Expected Yield: 95%[5]
General Procedure for PI3Kα Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα
-
Phosphatidylinositol (4,5)-bisphosphate (PIP₂) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of PI3Kα enzyme and PIP₂ substrate in assay buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically at or near the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Context: PI3K/Akt Signaling and Synthetic Strategy
To provide a clearer understanding of the biological context and synthetic approach, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 4-Phenylthiomorpholine 1,1-dioxide
For researchers and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. 4-Phenylthiomorpholine 1,1-dioxide is a valuable building block in medicinal chemistry, and its synthesis is typically achieved through a two-step process: the formation of the C-N bond to yield 4-phenylthiomorpholine, followed by the oxidation of the sulfur atom. This guide provides a head-to-head comparison of two prominent methods for the initial C-N bond formation: the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Buchwald-Hartwig Amination & Oxidation | Route 2: Nucleophilic Aromatic Substitution (SNAr) & Oxidation |
| Step 1: C-N Bond Formation | Palladium-catalyzed cross-coupling of an aryl halide (e.g., bromobenzene) and thiomorpholine. | Reaction of an activated aryl halide (e.g., fluorobenzene) with thiomorpholine, typically in the presence of a base. |
| Step 2: Oxidation | Oxidation of 4-phenylthiomorpholine using an oxidizing agent such as m-CPBA or hydrogen peroxide. | Oxidation of 4-phenylthiomorpholine using an oxidizing agent such as m-CPBA or hydrogen peroxide. |
| Overall Yield | High yields are achievable, often exceeding 90% for the coupling step.[1][2] | Yields can be high, particularly with activated aryl halides. |
| Substrate Scope | Broad, tolerating a wide range of functional groups on the aryl halide.[3] | Generally requires electron-withdrawing groups on the aryl halide for efficient reaction.[4] |
| Reaction Conditions | Typically requires an inert atmosphere, a palladium catalyst, a phosphine ligand, and a base. Temperatures can range from room temperature to elevated temperatures.[5] | Often requires elevated temperatures and a polar aprotic solvent. |
| Cost & Accessibility | Palladium catalysts and phosphine ligands can be expensive. | Reagents are generally more common and less expensive. |
| Scalability | Can be challenging to scale up due to catalyst cost and sensitivity. | Generally more straightforward to scale up. |
Visualizing the Synthetic Pathways
To illustrate the distinct approaches, the following diagrams outline the two primary synthetic routes to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Below are detailed experimental protocols for the key steps in each synthetic route.
Route 1: Buchwald-Hartwig Amination and Oxidation
Step 1: Synthesis of 4-Phenylthiomorpholine via Buchwald-Hartwig Amination
-
Materials: Bromobenzene, thiomorpholine, palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), and toluene.
-
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (2 mL), bromobenzene (1.0 mmol), and thiomorpholine (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-phenylthiomorpholine.
-
Step 2: Oxidation to this compound
-
Materials: 4-Phenylthiomorpholine, meta-chloroperoxybenzoic acid (m-CPBA), and dichloromethane (DCM).
-
Procedure:
-
4-Phenylthiomorpholine (1.0 mmol) is dissolved in DCM (10 mL) in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of m-CPBA (2.2 mmol, ~77% purity) in DCM (5 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction is monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Oxidation
Step 1: Synthesis of 4-Phenylthiomorpholine via SNAr
-
Materials: Fluorobenzene, thiomorpholine, potassium carbonate (K₂CO₃), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of thiomorpholine (1.2 mmol) in DMSO (5 mL) is added K₂CO₃ (2.0 mmol).
-
Fluorobenzene (1.0 mmol) is added, and the reaction mixture is heated to 120-150 °C.
-
The reaction is monitored by TLC or GC-MS. After completion (typically 12-24 hours), the mixture is cooled to room temperature.
-
The reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give 4-phenylthiomorpholine.
-
Step 2: Oxidation to this compound using Hydrogen Peroxide
-
Materials: 4-Phenylthiomorpholine, hydrogen peroxide (30% aq.), and acetic acid.
-
Procedure:
-
4-Phenylthiomorpholine (1.0 mmol) is dissolved in glacial acetic acid (5 mL) in a round-bottom flask and cooled in an ice bath.[6]
-
30% aqueous hydrogen peroxide (2.5 mmol) is added dropwise to the stirred solution.[6]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.[6]
-
The reaction progress is monitored by TLC.
-
The reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by recrystallization or column chromatography provides this compound.
-
Conclusion
The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound depends on several factors. The Buchwald-Hartwig approach offers a broader substrate scope and potentially higher yields for a variety of aryl halides. However, the cost and sensitivity of the palladium catalyst system can be a drawback, especially for large-scale synthesis. Conversely, the SNAr route is more cost-effective and scalable but is generally limited to activated aryl halides. The subsequent oxidation step is relatively straightforward for both routes, with multiple effective oxidizing agents available. For laboratory-scale synthesis of diverse analogs, the versatility of the Buchwald-Hartwig amination may be preferred. For process development and large-scale manufacturing, the more economical SNAr pathway is likely the more attractive option, provided a suitable activated starting material is available.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylthiomorpholine 1,1-dioxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Phenylthiomorpholine 1,1-dioxide, drawing from safety data for the closely related compound, Thiomorpholine 1,1-dioxide, and general principles of hazardous waste management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on the known hazards of its core chemical component, Thiomorpholine 1,1-dioxide, and established best practices for chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. This guide provides essential safety and logistical information to facilitate responsible laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for Thiomorpholine 1,1-dioxide, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1]
Step-by-Step Disposal Protocol
This protocol outlines a general framework for the safe disposal of this compound.
-
Characterization and Segregation:
-
Identify all components of the chemical waste stream.
-
Keep this compound waste separate from other chemical waste classes to prevent dangerous reactions. Incompatible materials include bases and oxidizing agents.
-
-
Containerization:
-
Select a container that is chemically resistant to the waste and has a secure, leak-proof lid.
-
Ensure the container is in good condition, with no cracks or signs of deterioration.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
List all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.
-
Include the date of accumulation.
-
-
Storage:
-
Disposal Request and Pickup:
-
When the container is full or ready for disposal, submit a request to your institution's EHS department for pickup.
-
Do not pour chemical waste down the drain.[3]
-
Contact a licensed professional waste disposal service for final disposal.
-
Chemical and Physical Properties Relevant to Disposal
The following table summarizes key data for Thiomorpholine 1,1-dioxide, which should be considered when handling and disposing of this compound due to its structural similarity.
| Property | Value |
| Hazard Class | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| Incompatible Materials | Bases, Oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides |
Disposal Workflow
The following diagram illustrates the recommended workflow for the safe disposal of this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Comprehensive Safety and Handling Guide for 4-Phenylthiomorpholine 1,1-dioxide
This guide provides essential safety, handling, and disposal protocols for 4-Phenylthiomorpholine 1,1-dioxide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must be worn to protect against splashes.[2][3][4] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant splash risk.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended to protect against direct skin contact.[3] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[5] |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned with sleeves of adequate length, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6] Impervious clothing is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is necessary if working outside of a chemical fume hood or if dust formation is likely.[7] Use a full-face particle respirator with appropriate cartridges if exposure limits are exceeded or irritation is experienced.[7][8] |
| Foot Protection | Closed-Toe Shoes | Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills. The skin between the shoe and ankle should not be exposed.[8] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled environment and adherence to systematic procedures. All work with this solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation and Use of a Chemical Fume Hood
-
Pre-Use Inspection : Before starting, ensure the fume hood's certification is current and the airflow monitor indicates it is functioning correctly.[9][10] Visually inspect the hood for any obstructions.[9]
-
Workspace Preparation : Clear all unnecessary items from the hood to ensure proper airflow.[11] Place all necessary equipment and materials at least six inches from the front edge of the hood.[10][12]
-
Sash Position : Adjust the sash to the indicated safe operating height, typically 12-18 inches.[11] Keep the sash as low as possible while allowing for comfortable work.
-
Execution of Work : Perform all manipulations of the chemical deep within the hood, keeping your head and body outside the plane of the sash.[9][12] Avoid rapid movements that can disrupt the airflow.[10]
-
Post-Work : After completing your work, decontaminate all surfaces and equipment. Lower the sash completely when the hood is not in use.[10]
Handling the Solid Chemical
-
Weighing : If possible, weigh the chemical within the fume hood. If an external balance is used, ensure it is in a well-ventilated area and take precautions to avoid creating dust.
-
Dissolving : When dissolving the solid, slowly add the solid to the solvent to avoid splashing.[4] Be aware that some solids can generate heat upon dissolution.[4]
-
Spill Response : In case of a spill, immediately alert others in the area. For a small spill within the fume hood, use an appropriate absorbent material and decontaminate the area.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Storage
-
Waste Container : Use a dedicated, clearly labeled, and chemically resistant container for all waste containing this chemical. The container should be kept tightly closed when not in use.[13][14]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Storage : Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[14]
Step-by-Step Disposal Protocol
-
Collection : Collect all waste, including contaminated PPE (such as gloves), in the designated hazardous waste container.
-
Container Management : Do not overfill the waste container; a filling level of less than 90% is recommended.[13] Ensure the exterior of the container is clean and free of contamination.[13]
-
Disposal Request : Once the container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy, submit a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Documentation : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Emergency Disposal Procedures
-
In case of a large spill, the cleanup materials should be treated as hazardous waste and disposed of according to the protocol above.
-
Never dispose of this compound down the drain or in the regular trash.[7][15]
By following these detailed safety and handling procedures, you can minimize the risks associated with this compound and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before beginning any work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. mrclab.com [mrclab.com]
- 10. toptec.pk [toptec.pk]
- 11. locscientific.com [locscientific.com]
- 12. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 13. ethz.ch [ethz.ch]
- 14. benchchem.com [benchchem.com]
- 15. bhhcsafetycenter.com [bhhcsafetycenter.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
